Product packaging for Dehydro Felodipine-d3(Cat. No.:)

Dehydro Felodipine-d3

货号: B563392
分子量: 385.3 g/mol
InChI 键: REQRUBNOOIAHMG-GKOSEXJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dehydro Felodipine-d3, also known as this compound, is a useful research compound. Its molecular formula is C18H17Cl2NO4 and its molecular weight is 385.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17Cl2NO4 B563392 Dehydro Felodipine-d3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQRUBNOOIAHMG-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dehydro Felodipine-d3: A Technical Overview of its Chemical Properties, Structure, and Analytical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Dehydro Felodipine-d3, a key deuterated metabolite of the antihypertensive drug Felodipine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Properties and Structure

This compound is the isotopically labeled form of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Felodipine.[2]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Chemical Name 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[3]
Synonyms 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3[4]
CAS Number 1189916-52-6[4][5]
Molecular Formula C₁₈H₁₄D₃Cl₂NO₄[2]
Molecular Weight 385.26 g/mol [2]
Appearance Pale Yellow to Yellow Solid[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[4]
Storage Temperature -20°C Freezer[4][5]
Structural Information

The chemical structure of this compound is characterized by a pyridine (B92270) ring, a dichlorophenyl group, and two ester functionalities, with the methyl ester group being deuterated.

IdentifierValueSource(s)
IUPAC Name 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[3]
SMILES CCOC(=O)C1=C(C)N=C(C)C(C(=O)OC([2H])([2H])[2H])=C1C2=C(Cl)C(Cl)=CC=C2[2]
InChI InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3N/A
InChIKey REQRUBNOOIAHMG-GKOSEXJESA-NN/A

Metabolism of Felodipine and the Role of this compound

Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The main metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, resulting in the formation of Dehydro Felodipine.[1] This metabolite is pharmacologically inactive.[1]

This compound serves as a crucial tool in the quantitative analysis of Felodipine and its metabolites in biological matrices. In pharmacokinetic studies, a known amount of the deuterated internal standard is added to patient samples. Due to its similar chemical and physical properties to the non-deuterated analyte, it behaves almost identically during sample preparation and analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). The distinct mass of the deuterated standard allows for accurate quantification of the target analyte, correcting for any losses during the analytical process.[2]

G Metabolic Pathway of Felodipine and Use of this compound cluster_0 Biological System (e.g., Liver) cluster_1 Analytical Procedure Felodipine Felodipine Dehydro_Felodipine Dehydro Felodipine (Inactive Metabolite) Felodipine->Dehydro_Felodipine CYP3A4 Biological_Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., Protein Precipitation, Extraction) Biological_Sample->Extraction Internal_Standard This compound (Internal Standard) Internal_Standard->Extraction Analysis LC-MS Analysis Extraction->Analysis Quantification Quantification of Felodipine and Dehydro Felodipine Analysis->Quantification

Metabolism of Felodipine and its analysis using a deuterated standard.

Experimental Protocols

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general approach involves the use of deuterated starting materials in a synthetic route analogous to that of the non-labeled compound.

Bioanalytical Method for Felodipine and Dehydro Felodipine

A representative experimental workflow for the quantification of Felodipine and its metabolite Dehydro Felodipine in a biological matrix using this compound as an internal standard is outlined below. This protocol is a generalized procedure and may require optimization for specific applications.

G Experimental Workflow for Pharmacokinetic Analysis cluster_prep Preparation Steps start 1. Sample Collection (e.g., Blood Plasma) spike 2. Spiking with Internal Standard (this compound) start->spike prep 3. Sample Preparation spike->prep protein_precipitation a. Protein Precipitation (e.g., with Acetonitrile) centrifugation b. Centrifugation protein_precipitation->centrifugation supernatant_transfer c. Supernatant Transfer centrifugation->supernatant_transfer evaporation d. Evaporation to Dryness supernatant_transfer->evaporation reconstitution e. Reconstitution in Mobile Phase evaporation->reconstitution analysis 4. LC-MS/MS Analysis quant 5. Data Processing and Quantification analysis->quant

A typical workflow for bioanalytical sample processing.

Note on Experimental Data: Specific experimental data such as Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Mass Spectrometry (MS) data for this compound are typically provided in the Certificate of Analysis from the commercial supplier. Researchers are advised to refer to this documentation for detailed analytical data.

Conclusion

This compound is an essential analytical tool for the accurate quantification of Felodipine and its primary metabolite in biological samples. Its stable isotope labeling ensures reliable performance as an internal standard in modern bioanalytical techniques. This technical guide provides core information on its chemical properties, structure, and application, serving as a foundational resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

Technical Guide: Physical Characteristics of Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Dehydro Felodipine-d3. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is the deuterated form of Dehydro Felodipine, the primary pyridine (B92270) metabolite of the calcium channel blocker, Felodipine.[1] As a stable isotope-labeled compound, it serves as a crucial internal standard for pharmacokinetic and metabolic studies of Felodipine, enabling precise quantification in biological matrices. Understanding its physical properties is essential for its proper handling, storage, and application in analytical methodologies.

Core Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the tables below. These values are compiled from various chemical suppliers and databases.

General and Chemical Properties
PropertyValueSource
Chemical Name 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[2]
Synonyms 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3[1][2]
CAS Number 1189916-52-6[1]
Molecular Formula C₁₈H₁₄D₃Cl₂NO₄[3]
Molecular Weight 385.26 g/mol [3]
Appearance Pale Yellow to Yellow Solid, Yellow Low-Melting Solid[1][3]
Thermal and Solubility Properties
PropertyValueSource
Melting Point Described as a "Yellow Low-Melting Solid". A specific melting point range has not been reported in the reviewed literature.[3]
Boiling Point Not specified in the reviewed literature.
Solubility Chloroform (Slightly), Methanol (Slightly), Ethyl Acetate[1][3]
Storage Temperature -20°C[1][3]

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

A preliminary, faster heating rate can be used to determine an approximate melting point, followed by a slower, more precise measurement with a fresh sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • System Preparation: An excess amount of this compound is added to a flask containing a known volume of the solvent of interest (e.g., Chloroform, Methanol, Ethyl Acetate).

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath or shaker to allow the system to reach equilibrium. The duration of agitation depends on the compound and solvent but typically ranges from 24 to 72 hours.

  • Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

MeltingPointDetermination cluster_0 Melting Point Determination Workflow prep Sample Preparation: Finely powder this compound and pack into a capillary tube. setup Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus. prep->setup heat Heating: Heat the block at a controlled rate (1-2°C/min). setup->heat observe Observation: Observe the sample through the magnifying lens. heat->observe record Data Recording: Record the temperature range from the first liquid droplet to the complete disappearance of solid. observe->record

Caption: Workflow for Melting Point Determination.

SolubilityDetermination cluster_1 Shake-Flask Solubility Determination Workflow prep System Preparation: Add excess this compound to a known volume of solvent. equilibrate Equilibration: Agitate the sealed flask at a constant temperature for 24-72 hours. prep->equilibrate separate Phase Separation: Centrifuge and/or filter the suspension to obtain a clear supernatant. equilibrate->separate analyze Analysis: Determine the concentration of the solute in the supernatant using HPLC or MS. separate->analyze report Reporting: Express solubility in mg/mL or mol/L at the specified temperature. analyze->report

Caption: Workflow for Shake-Flask Solubility Determination.

References

Synthesis Pathway for Dehydro Felodipine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Dehydro Felodipine-d3, a deuterated isotopologue of a primary metabolite of the antihypertensive drug Felodipine (B1672334). The synthesis involves a two-stage process: the initial synthesis of the deuterated precursor, Felodipine-d3, via the Hantzsch dihydropyridine (B1217469) synthesis, followed by the oxidation of the dihydropyridine ring to yield the final product. This document outlines the necessary reagents, and experimental protocols, and includes quantitative data and analytical considerations.

Overview of the Synthetic Strategy

The synthesis of this compound is conceptualized in two key stages:

  • Synthesis of Felodipine-d3: This stage employs the Hantzsch dihydropyridine synthesis. The key to isotopic labeling is the use of a deuterated starting material, specifically methyl-d3 acetoacetate (B1235776). This is reacted with 2,3-dichlorobenzaldehyde (B127699) and ethyl acetoacetate in the presence of an ammonia (B1221849) source to construct the 1,4-dihydropyridine (B1200194) core of Felodipine with the deuterium (B1214612) label incorporated in the methyl ester group.

  • Oxidation to this compound: The synthesized Felodipine-d3 undergoes a controlled oxidation reaction. This process aromatizes the 1,4-dihydropyridine ring to a pyridine (B92270) ring, yielding the target molecule, this compound. Various oxidizing agents can be employed for this transformation.

Detailed Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Stage 1: Hantzsch Synthesis of Felodipine-d3 cluster_1 Stage 2: Oxidation 2,3-Dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde Hantzsch Reaction Hantzsch Reaction 2,3-Dichlorobenzaldehyde->Hantzsch Reaction Methyl-d3 Acetoacetate Methyl-d3 Acetoacetate Methyl-d3 Acetoacetate->Hantzsch Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Hantzsch Reaction Ammonium (B1175870) Acetate (B1210297) Ammonium Acetate Ammonium Acetate->Hantzsch Reaction Felodipine-d3 Felodipine-d3 Oxidation Reaction Oxidation Reaction Felodipine-d3->Oxidation Reaction Hantzsch Reaction->Felodipine-d3 Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation Reaction This compound This compound Oxidation Reaction->this compound

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of Felodipine-d3

This synthesis is based on the well-established Hantzsch reaction for 1,4-dihydropyridines.[1][2]

Starting Materials:

  • 2,3-Dichlorobenzaldehyde

  • Methyl-d3 acetoacetate (requires prior synthesis or commercial sourcing)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Solvent: Isopropanol or Ethanol (B145695)

  • Catalyst: Piperidine (B6355638) and Acetic Acid

Reaction Scheme:

(Note: An illustrative image of the reaction would be placed here in a full whitepaper.)

Experimental Procedure (adapted from known Felodipine synthesis[3][4]):

  • A solution (Flask A) is prepared by dissolving 2,3-dichlorobenzaldehyde (1 equivalent), methyl-d3 acetoacetate (1 equivalent), piperidine (catalytic amount), and acetic acid (catalytic amount) in isopropanol.

  • A separate solution (Flask B) is prepared by dissolving ethyl acetoacetate (1 equivalent) and ammonium acetate (1.2 equivalents) in isopropanol.

  • The two solutions are slowly mixed at room temperature and then heated to reflux (approximately 60-80°C) for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the crude Felodipine-d3 is precipitated by the addition of water or by cooling to a low temperature.

  • The precipitate is collected by filtration, washed with a cold solvent mixture (e.g., isopropanol/water), and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

Stage 2: Oxidation to this compound

The oxidation of the dihydropyridine ring to a pyridine ring is a common metabolic pathway and can be replicated chemically.[5][6] A method using ceric sulfate (B86663) is particularly effective for this transformation.[6]

Starting Materials:

  • Felodipine-d3

  • Ceric sulfate (Ce(SO₄)₂)

  • Sulfuric acid (H₂SO₄)

  • Solvent: Aqueous solution

Reaction Scheme:

(Note: An illustrative image of the reaction would be placed here in a full whitepaper.)

Experimental Procedure (adapted from[6]):

  • Felodipine-d3 is dissolved in a suitable organic solvent that is miscible with water, such as acetone (B3395972) or acetonitrile.

  • An aqueous solution of ceric sulfate and sulfuric acid is prepared.

  • The solution of Felodipine-d3 is added to the ceric sulfate solution under stirring at room temperature.

  • The reaction is typically rapid, and its completion can be monitored by TLC or HPLC by observing the disappearance of the Felodipine-d3 spot/peak and the appearance of the this compound product.

  • After the reaction is complete, the mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel.[7]

Quantitative Data

The following table summarizes the expected materials and potential yields for the synthesis. The yields for the deuterated compounds are estimated based on reported yields for their non-deuterated analogues.

Reaction Stage Reactants Product Estimated Yield Reported Purity Reference
Stage 1 2,3-Dichlorobenzaldehyde, Methyl-d3 acetoacetate, Ethyl acetoacetate, Ammonium AcetateFelodipine-d340-60%>98%[3]
Stage 2 Felodipine-d3, Ceric sulfateThis compound>90% (quantitative conversion)>98%[6]

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using modern analytical techniques.

Compound Analytical Technique Expected Observations
Felodipine-d3 ¹H NMR Characteristic peaks for the dihydropyridine ring protons, aromatic protons, and ethyl ester protons. The methyl ester singlet will be absent due to deuteration.
¹³C NMR Signals corresponding to all carbon atoms in the structure.
LC-MS A molecular ion peak corresponding to the mass of Felodipine-d3.
This compound ¹H NMR Absence of the N-H proton signal and the C4-H proton of the dihydropyridine ring. The aromatic region of the spectrum will be more complex due to the pyridine ring.
¹³C NMR Shifts in the carbon signals of the newly formed pyridine ring compared to the dihydropyridine precursor.
LC-MS/MS A molecular ion peak corresponding to the mass of this compound. Specific MRM transitions can be established for quantification.[8][9]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and analysis process.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start Hantzsch Reaction Hantzsch Reaction Start->Hantzsch Reaction Felodipine-d3 Synthesis Precipitation & Filtration Precipitation & Filtration Hantzsch Reaction->Precipitation & Filtration TLC/HPLC Monitoring TLC/HPLC Monitoring Hantzsch Reaction->TLC/HPLC Monitoring Recrystallization Recrystallization Precipitation & Filtration->Recrystallization Oxidation Oxidation Recrystallization->Oxidation This compound Synthesis NMR Spectroscopy NMR Spectroscopy Recrystallization->NMR Spectroscopy LC-MS Analysis LC-MS Analysis Recrystallization->LC-MS Analysis Extraction & Drying Extraction & Drying Oxidation->Extraction & Drying Oxidation->TLC/HPLC Monitoring Column Chromatography Column Chromatography Extraction & Drying->Column Chromatography Final Product Final Product Column Chromatography->Final Product Final Product->NMR Spectroscopy Final Product->LC-MS Analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

Signaling Pathways

Dehydro Felodipine is the pharmacologically inactive primary metabolite of Felodipine.[10] Felodipine itself is a calcium channel blocker that acts on L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. As Dehydro Felodipine is inactive, there are no specific signaling pathways associated with it. The relevant pathway is that of the parent drug, Felodipine.

Felodipine_Signaling Felodipine Felodipine L-type Calcium Channel L-type Calcium Channel Felodipine->L-type Calcium Channel inhibits Vasodilation Vasodilation Felodipine->Vasodilation results in Calcium Influx Calcium Influx L-type Calcium Channel->Calcium Influx mediates Vasoconstriction Vasoconstriction Calcium Influx->Vasoconstriction leads to

Caption: Simplified mechanism of action of the parent drug, Felodipine.

Conclusion

The synthesis of this compound is a feasible process for researchers in drug metabolism and pharmacokinetic studies. The pathway relies on the robust Hantzsch synthesis for the introduction of the deuterium label into the Felodipine precursor, followed by a straightforward oxidation to yield the desired metabolite. Careful control of reaction conditions and rigorous purification and analytical characterization are essential for obtaining a high-purity final product. This guide provides a comprehensive framework for undertaking this synthesis.

References

The Role of Dehydro Felodipine-d3 in Elucidating Felodipine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Dehydro Felodipine-d3 in the study of felodipine (B1672334) metabolism. Felodipine, a calcium channel blocker of the dihydropyridine (B1217469) class, is a widely prescribed medication for the management of hypertension. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways of felodipine, the application of deuterated internal standards in analytical methodologies, and specific experimental protocols.

Introduction: The Metabolic Journey of Felodipine

Felodipine undergoes extensive first-pass metabolism, primarily in the liver and intestines, resulting in a systemic bioavailability of approximately 15%.[1][2][3] The principal metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, dehydrofelodipine (B193096). This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][4][5] Dehydrofelodipine is pharmacologically inactive and is further metabolized before excretion. Given the significant impact of CYP3A4 activity on felodipine's pharmacokinetics, studying this metabolic conversion is of paramount importance in drug development and clinical pharmacology.

Stable isotope-labeled internal standards are indispensable for the accurate quantification of drug molecules and their metabolites in biological matrices. This compound, a deuterium-labeled version of the primary metabolite, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical and physical properties are nearly identical to the unlabeled dehydrofelodipine, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Quantitative Data in Felodipine Metabolism Studies

The following tables summarize key pharmacokinetic parameters of felodipine and its primary metabolite, dehydrofelodipine, gathered from various clinical and in vitro studies. The use of deuterated internal standards, such as this compound, is fundamental to obtaining the high-quality data presented in these tables.

Table 1: Pharmacokinetic Parameters of Felodipine in Healthy Adults

ParameterValueReference
Bioavailability~15%[1][3]
Time to Peak Plasma Concentration (Tmax)~1.5 hours[1]
Elimination Half-Life (t½)18.4 - 28.7 hours[1]
Plasma Clearance448 - 821 mL/min[1]
Volume of Distribution (Vd)~10 L/kg[6]
Protein Binding>99%[6]

Table 2: In Vitro Metabolism of Felodipine Enantiomers in Human Liver Microsomes

EnantiomerMean Km (µM)Relative VmaxIntrinsic Clearance (Vmax/Km)Reference
(R)-felodipineLowerSimilar to (S)~2-fold higher than (S)[4]
(S)-felodipineHigherSimilar to (R)-[4]

Table 3: LC-MS/MS Method Validation Parameters for Felodipine Quantification (Representative Data)

ParameterValueReference
Linearity Range0.02 - 10 ng/mL[7]
Lower Limit of Quantification (LLOQ)0.02 ng/mL[7]
Inter-day Precision (RSD)< 15%[1]
Accuracy85-115%[1]
Recovery> 80%[1]

Experimental Protocols

In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the rate of felodipine metabolism to dehydrofelodipine using human liver microsomes. This compound is used as an internal standard for the accurate quantification of the formed metabolite.

Materials:

  • Felodipine

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of felodipine in a suitable organic solvent (e.g., DMSO or Methanol).

    • Prepare a stock solution of this compound in methanol to be used as the internal standard (IS).

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

    • Thaw the HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the HLM, felodipine, and potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding ice-cold acetonitrile containing the this compound internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixtures.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis for Felodipine and Dehydrofelodipine

This section outlines a general LC-MS/MS method for the simultaneous quantification of felodipine and dehydrofelodipine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate felodipine and dehydrofelodipine.

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Felodipine: Q1 (m/z) -> Q3 (m/z)

    • Dehydrofelodipine: Q1 (m/z) -> Q3 (m/z)

    • This compound (IS): Q1 (m/z) -> Q3 (m/z)

    • Note: Specific m/z values need to be optimized for the instrument used.

Data Analysis:

  • The peak areas of felodipine, dehydrofelodipine, and the internal standard (this compound) are integrated.

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • The concentrations of felodipine and dehydrofelodipine in the experimental samples are then calculated from this calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in felodipine metabolism studies.

Felodipine_Metabolism Felodipine Felodipine (Active Drug) CYP3A4 CYP3A4 Enzyme (Liver & Intestine) Felodipine->CYP3A4 Oxidation Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) CYP3A4->Dehydrofelodipine Further_Metabolism Further Metabolism & Excretion Dehydrofelodipine->Further_Metabolism

Fig. 1: Metabolic Pathway of Felodipine.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Incubation Incubation of Felodipine with Human Liver Microsomes Termination Reaction Termination with ACN & Addition of this compound (IS) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Processing Data Processing (Peak Integration) LC_MS_MS->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification

Fig. 2: In Vitro Felodipine Metabolism Workflow.

Conclusion

This compound is an essential tool for the accurate and precise study of felodipine metabolism. Its use as an internal standard in LC-MS/MS assays allows for reliable quantification of felodipine and its primary metabolite, dehydrofelodipine, in complex biological matrices. The experimental protocols and data presented in this guide provide a framework for researchers and scientists in the field of drug metabolism and pharmacokinetics to design and execute robust studies. A thorough understanding of felodipine's metabolic profile, facilitated by the use of deuterated standards, is critical for the safe and effective use of this important antihypertensive medication.

References

Dehydro Felodipine-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of Felodipine and its metabolites. It provides a detailed understanding of Dehydro Felodipine-d3, the primary metabolite of the widely prescribed antihypertensive agent, Felodipine. This document outlines its formation, pharmacokinetic profile, and the analytical methodologies used for its quantification, with a special emphasis on the role of its deuterated form, this compound, in modern drug metabolism studies.

Introduction to Felodipine and its Primary Metabolite

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the management of hypertension.[1][2] It exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] Felodipine is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which is present in high concentrations in both the liver and the intestinal wall.[1][3][4] This extensive first-pass metabolism results in a low systemic bioavailability of approximately 15%.[1][4][5]

The principal and pharmacologically inactive metabolite of Felodipine is Dehydrofelodipine.[1][6] The formation of Dehydrofelodipine is a critical step in the clearance of Felodipine from the body.[5] Understanding the pharmacokinetics of this metabolite is essential for a complete characterization of Felodipine's disposition in vivo.

The Role of this compound in Research

This compound is a deuterium-labeled isotopologue of Dehydrofelodipine. Stable isotope-labeled compounds like this compound are invaluable tools in pharmacokinetic and metabolic studies. They are chemically identical to their unlabeled counterparts but have a higher mass due to the presence of deuterium (B1214612) atoms. This mass difference allows them to be used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of the analyte of interest.

Metabolic Pathway of Felodipine to Dehydrofelodipine

The metabolic conversion of Felodipine to Dehydrofelodipine is a one-step oxidation reaction catalyzed by CYP3A4.[1][6] This process involves the dehydrogenation of the dihydropyridine ring of Felodipine to form the corresponding pyridine (B92270) derivative, Dehydrofelodipine.[5]

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine Felodipine->Dehydrofelodipine Oxidation CYP3A4 CYP3A4 (Liver, Intestine) CYP3A4->Felodipine

Figure 1: Metabolic conversion of Felodipine.

Pharmacokinetic Data

A comprehensive physiologically based pharmacokinetic (PBPK) model for Felodipine and Dehydrofelodipine has been developed using data from 49 clinical studies, encompassing 94 plasma concentration-time profiles.[1] This model accurately describes the metabolism of Felodipine to Dehydrofelodipine by CYP3A4, including the significant first-pass metabolism.[1]

The following tables summarize key pharmacokinetic parameters for Felodipine and Dehydrofelodipine.

Table 1: Pharmacokinetic Parameters of Felodipine

ParameterValueReference
Bioavailability~15%[1][4][5]
Volume of Distribution~10 L/kg[5]
Plasma Protein Binding>99%[5]
Elimination Half-life~25 hours[5]
Clearance1-1.5 L/min[5]

Table 2: Pharmacokinetic Parameters of Dehydrofelodipine

ParameterInformationReference
FormationPrimary metabolite of Felodipine via CYP3A4[1][6]
Pharmacological ActivityInactive[1]
Further MetabolismUndergoes further metabolism, also potentially involving CYP3A4[1]

Experimental Protocols

The quantification of Felodipine and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The most common and robust analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting Felodipine and Dehydrofelodipine from plasma is liquid-liquid extraction.

  • To 0.5 mL of human plasma, add an internal standard solution (e.g., this compound).

  • Add a suitable organic solvent, such as a mixture of diethyl ether and hexane (B92381) (e.g., 80:20, v/v).[7]

  • Vortex the mixture to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation (e.g., 100 mm x 4.6 mm i.d.).[7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02% ammonia (B1221849) water) is commonly employed.[7]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[7]

Mass Spectrometry (MS/MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Felodipine and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

MRM Transitions (Example):

  • Felodipine: m/z 382.1 -> 145[7]

  • Dehydrofelodipine: The specific transition would be determined during method development.

  • This compound (Internal Standard): The precursor ion will be shifted by +3 Da compared to Dehydrofelodipine, and a corresponding product ion would be monitored.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Plasma Plasma Sample (+ this compound IS) Extraction Liquid-Liquid Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Column C18 Column Separation Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection & Quantification MRM->Detection

Figure 2: LC-MS/MS experimental workflow.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Dehydrofelodipine, the primary metabolite of Felodipine. A thorough understanding of the metabolic pathway of Felodipine and the application of robust bioanalytical methods are critical for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. This guide provides a foundational understanding of these core concepts and methodologies to aid in the design and execution of future research endeavors.

References

Dehydro Felodipine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Analysis of Dehydro Felodipine-d3 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of a primary metabolite of the calcium channel blocker, Felodipine (B1672334). This document is intended for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Core Physicochemical Properties

This compound is the deuterium-labeled form of Dehydro Felodipine, a metabolite of the antihypertensive drug Felodipine. The incorporation of deuterium (B1214612) isotopes makes it a valuable tool as an internal standard in quantitative bioanalytical assays.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₄D₃Cl₂NO₄[1]
Molecular Weight 385.26 g/mol [1]
Exact Mass 384.072 g/mol N/A
Appearance SolidN/A
Synonyms 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, it can be inferred to follow a modified Hantzsch pyridine (B92270) synthesis, a common method for producing dihydropyridine (B1217469) derivatives like Felodipine. The deuterated methyl group can be introduced by using a deuterated starting material, such as deuterated methyl acetoacetate.

Proposed Synthetic Workflow

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 2_3_dichlorobenzaldehyde 2,3-Dichlorobenzaldehyde hantzsch_synthesis Hantzsch Pyridine Synthesis 2_3_dichlorobenzaldehyde->hantzsch_synthesis ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->hantzsch_synthesis methyl_d3_acetoacetate Methyl-d3 Acetoacetate methyl_d3_acetoacetate->hantzsch_synthesis ammonia Ammonia ammonia->hantzsch_synthesis felodipine_d3 Felodipine-d3 hantzsch_synthesis->felodipine_d3 Cyclocondensation dehydro_felodipine_d3 This compound felodipine_d3->dehydro_felodipine_d3 Oxidation/Dehydrogenation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Quantitative Analysis of Felodipine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a composite based on established methods for the analysis of Felodipine in biological matrices.[2][3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • To 0.5 mL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).

  • Add 2.5 mL of a diethyl ether:hexane (80:20, v/v) extraction solvent.

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions [2][3]

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.02% aqueous ammonia. Gradient or isocratic elution to be optimized.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions [2][6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Felodipine: m/z 384.1 → 338.0[5]

    • This compound (IS): m/z 387.1 → 341.0 (projected)

  • Ion Source Parameters: To be optimized for the specific instrument, including nebulizer gas, curtain gas, collision gas, and ion spray voltage.

Mechanism of Action of Parent Compound (Felodipine)

This compound is a metabolite and its primary utility is as a tracer. The pharmacological activity of interest lies with the parent compound, Felodipine. Felodipine is a dihydropyridine calcium channel blocker. It exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in peripheral vascular resistance.

Signaling Pathway of Felodipine

G Felodipine Felodipine L_type_Ca_channel L-type Calcium Channel Felodipine->L_type_Ca_channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx Blocks Vasodilation Vasodilation L_type_Ca_channel->Vasodilation Promotes Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_calmodulin Leads to MLCK_activation MLCK Activation Ca_calmodulin->MLCK_activation Myosin_LC_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_phosphorylation Vasoconstriction Vasoconstriction Myosin_LC_phosphorylation->Vasoconstriction

Caption: Mechanism of action of Felodipine.

Conclusion

This compound is an essential tool for the accurate quantification of Felodipine in biological samples. Its use as an internal standard in LC-MS/MS assays provides high precision and accuracy, which is critical in pharmacokinetic and bioequivalence studies. Understanding the synthesis, analytical methodologies, and the mechanism of action of the parent compound provides a solid foundation for researchers working with this important molecule.

References

An In-depth Technical Guide to the Isotopic Labeling and Purity of Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and purity assessment of Dehydro Felodipine-d3. This deuterated analog of Dehydro Felodipine, the primary metabolite of the calcium channel blocker Felodipine, is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.

Chemical Identity and Isotopic Labeling

This compound is the stable isotope-labeled form of Dehydro Felodipine. The deuterium (B1214612) atoms are specifically incorporated into the methyl ester group of the molecule.

Table 1: Chemical and Isotopic Information for this compound

PropertyValue
Chemical Name 5-O-ethyl 3-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[1][2]
Synonyms 4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl-d3 Ester, H 152/37-d3[1][2]
Chemical Formula C₁₈H₁₄D₃Cl₂NO₄[3]
Molecular Weight 385.26 g/mol [3]
Unlabeled CAS Number 96382-71-7[3]
Labeled CAS Number 1189916-52-6[3]
Isotopic Label Deuterium (³H or D)
Position of Labeling Methyl ester group (trideuteriomethyl)[1][2][4]

Synthesis and Isotopic Labeling

The synthesis of this compound is analogous to the Hantzsch pyridine (B92270) synthesis of its non-labeled counterpart, Felodipine, followed by oxidation. The key step for isotopic labeling is the introduction of a deuterated methyl group, which is typically achieved by using a deuterated starting material. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

The synthesis involves a three-component reaction of a deuterated acetoacetate, an aminocrotonate, and an aldehyde, followed by an oxidation step.

G cluster_step1 Step 1: Hantzsch Dihydropyridine (B1217469) Synthesis cluster_step2 Step 2: Oxidation A 2,3-Dichlorobenzaldehyde (B127699) E Felodipine-d3 A->E B Ethyl Acetoacetate B->E C Methyl-d3 Acetoacetate C->E D Ammonia (B1221849) D->E F This compound E->F G Oxidizing Agent (e.g., Nitric Acid) G->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Representative)
  • Hantzsch Dihydropyridine Synthesis:

    • To a solution of 2,3-dichlorobenzaldehyde in isopropanol (B130326), add ethyl acetoacetate, methyl-d3 acetoacetate, and a source of ammonia (e.g., ammonium (B1175870) hydroxide).

    • The mixture is heated under reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, and the precipitated product, Felodipine-d3, is collected by filtration.

    • The crude product is washed with cold isopropanol and dried under vacuum.

  • Oxidation to this compound:

    • The synthesized Felodipine-d3 is dissolved in a suitable solvent, such as acetic acid.

    • An oxidizing agent, for instance, a mild solution of nitric acid or another suitable oxidant, is added dropwise at a controlled temperature.

    • The reaction is monitored until the complete conversion of the dihydropyridine to the pyridine form is observed.

    • The reaction mixture is then neutralized, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and the solvent is evaporated to yield crude this compound.

  • Purification:

    • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

Purity Analysis

The purity of this compound is assessed in two critical aspects: chemical purity and isotopic purity. A combination of analytical techniques is employed for a comprehensive characterization.

Chemical Purity

Chemical purity refers to the percentage of the desired compound in the sample, excluding isotopic variants and any other chemical impurities.

Table 2: Typical Chemical Purity Specifications and Analytical Methods

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Chemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 60:40 and ramping up to 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL, followed by dilution to a suitable working concentration.

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is used to calculate the purity against a reference standard.

Isotopic Purity

Isotopic purity, or isotopic enrichment, quantifies the percentage of the target deuterated molecule (d3) relative to the less-deuterated (d1, d2) and non-deuterated (d0) species.

Table 3: Illustrative Isotopic Purity Data for a Batch of this compound

Isotopic SpeciesAbbreviationPercentage Abundance
Non-deuteratedd0< 0.1%
Mono-deuteratedd1< 0.5%
Di-deuteratedd2< 1.5%
Tri-deuteratedd3> 98%
  • Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).

  • Chromatographic Conditions: Similar to the HPLC method for chemical purity to ensure good separation from any impurities.

  • Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode to detect the molecular ions of all isotopic species.

  • Analysis: The relative abundances of the [M+H]⁺ ions for d0, d1, d2, and d3 species are determined from the mass spectrum. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

G cluster_workflow Analytical Workflow for Purity Assessment A This compound Sample B HPLC-UV Analysis A->B C LC-MS Analysis A->C D NMR Spectroscopy A->D E Chemical Purity Data B->E F Isotopic Purity Data C->F G Structural Confirmation D->G

Caption: Workflow for the comprehensive purity analysis of this compound.

Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and the position of isotopic labeling.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl ester protons will be significantly diminished or absent compared to the spectrum of the non-labeled compound. This absence provides strong evidence for successful deuteration at the intended site.

  • ²H NMR: A ²H (Deuterium) NMR spectrum can be acquired to directly observe the deuterium signal, confirming its presence in the molecule.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium, further confirming the isotopic labeling.

Storage and Stability

This compound should be stored in a well-closed container, protected from light, at a controlled temperature, typically -20°C for long-term storage. Under these conditions, the compound is expected to be stable. Stability should be periodically re-evaluated, especially if the material is stored for extended periods.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are paramount for its reliable use as an internal standard in bioanalytical methods. A combination of chromatographic and spectroscopic techniques is essential to ensure high chemical and isotopic purity. The methodologies and data presented in this guide provide a framework for the quality control and application of this important research tool in drug metabolism and pharmacokinetic studies.

References

Technical Guide: Certificate of Analysis for Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Dehydro Felodipine-d3, a deuterated analog of Dehydro Felodipine. Dehydro Felodipine is a pyridine (B92270) metabolite of Felodipine, a calcium channel blocker used in the management of hypertension.[1] The deuterium-labeled version, this compound, serves as an invaluable internal standard for the quantitative analysis of Dehydro Felodipine and Felodipine in biological matrices by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its use as an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential information for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Chemical Name 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylatePubChem[3]
CAS Number 1189916-52-6PubChem[3]
Molecular Formula C₁₈H₁₄D₃Cl₂NO₄MedchemExpress[2]
Molecular Weight 385.26 g/mol MedchemExpress[2]
Exact Mass 384.0722936 DaPubChem[3]
Appearance Solid (specific color not detailed in search results)-
Storage Conditions Recommended storage conditions should be obtained from the supplier's Certificate of Analysis.MedchemExpress[2]

Analytical Specifications

While a specific Certificate of Analysis with purity and other quality control results for a particular batch was not publicly available, this section outlines the typical analytical parameters and expected outcomes based on available data for the non-deuterated analog and general quality standards for isotopically labeled internal standards.

AnalysisSpecificationMethod
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (by LC-MS) ≥98%HPLC with UV or MS detection
Isotopic Purity ≥99% Deuterium incorporationMass Spectrometry
Residual Solvents To be determined by the manufacturerGC-HS
Assay To be determined by the manufacturerQuantitative NMR (qNMR) or LC-MS/MS

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This method is suitable for the quantification of Felodipine and its metabolites in biological matrices like human plasma, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add a working solution of this compound (internal standard).

  • Add 500 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions (Example):

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions (Example):

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Felodipine: m/z 384.1 → [fragment ion]

    • Dehydro Felodipine: m/z 382.1 → [fragment ion]

    • This compound (IS): m/z 385.1 → [corresponding fragment ion]

    • (Note: Specific fragment ions need to be determined through infusion and optimization experiments).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Logical Workflow for Internal Standard Analysis

The following diagram illustrates the fundamental logic of using an internal standard, such as this compound, in a quantitative analytical workflow.

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Extraction (e.g., Protein Precipitation, LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak_Integration Peak Area Integration (Analyte & IS) LCMS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration Plot Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Workflow for Bioanalytical LC-MS/MS

This diagram outlines the typical experimental steps involved in a bioanalytical assay using LC-MS/MS with an internal standard.

bioanalytical_workflow cluster_sample_handling Sample Handling & Preparation cluster_instrumentation LC-MS/MS Analysis cluster_data_analysis Data Analysis Thaw Thaw Plasma Sample Aliquot Aliquot Sample Thaw->Aliquot Add_IS Add this compound (IS) Aliquot->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Experimental workflow for a bioanalytical LC-MS/MS assay.

Synthesis and Characterization

This compound is the labeled primary metabolite of Felodipine. While specific synthesis details for the d3 variant are proprietary to the manufacturers, it is typically synthesized from a deuterated precursor. The characterization of the final product would involve a suite of analytical techniques to confirm its structure and purity, as outlined in the Analytical Specifications table.

Conclusion

This compound is a critical analytical tool for researchers and professionals in drug development and clinical diagnostics. Its use as an internal standard ensures the reliability of quantitative methods for the analysis of Felodipine and its metabolites. This technical guide provides a foundational understanding of its properties and analytical considerations. For specific batch information, users should always refer to the Certificate of Analysis provided by the supplier.

References

The Core Utility of Dehydro Felodipine-d3 in Preclinical and Clinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary applications of Dehydro Felodipine-d3, a key analytical tool in the research and development of the calcium channel blocker, Felodipine (B1672334). This compound is the deuterated form of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of Felodipine.[1][2] Its primary utility in a research setting is twofold: serving as a highly effective internal standard for the quantitative bioanalysis of Felodipine and its metabolites, and acting as a tracer in drug metabolism and pharmacokinetic (DMPK) studies.[3][4]

The incorporation of deuterium (B1214612) atoms (d3) into the Dehydro Felodipine molecule imparts a greater mass without significantly altering its chemical properties.[5] This isotopic labeling is crucial for its application in mass spectrometry-based analytical techniques, providing a clear and distinguishable signal from its non-deuterated counterparts.

Primary Research Applications

Internal Standard in Quantitative Bioanalysis

The most prevalent use of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Felodipine in biological matrices such as plasma and serum.[4][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte of interest, experiencing similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis.[5]

Below is a representative experimental protocol for the quantification of Felodipine in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies for Felodipine analysis.

Representative Experimental Protocol: Quantification of Felodipine in Human Plasma by LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 100 µL of 1.0 M sodium carbonate solution and vortex for another 10 seconds.

  • Add 3 mL of a diethyl ether and hexane (B92381) mixture (1:1 v/v) as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 10 mM Ammonium Formate (95:5, v/v)
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsFelodipine: m/z 384.1 > 338.2this compound: m/z 387.1 > 341.2
Collision EnergyOptimized for each transition
Dwell Time200 ms

3. Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under relevant storage and processing conditions
Tracer in Drug Metabolism and Pharmacokinetic (DMPK) Studies

This compound can also be used as a tracer to investigate the metabolic fate of Felodipine.[4] By administering Felodipine and tracing the appearance of this compound (formed from a deuterated parent drug) or by administering this compound itself, researchers can elucidate metabolic pathways, determine rates of formation, and assess the impact of co-administered drugs on Felodipine metabolism.[7] The primary metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring of Felodipine to the pyridine (B92270) ring of Dehydro Felodipine, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[1]

Visualizing Key Processes

To further clarify the role of this compound in research, the following diagrams illustrate the core concepts described above.

Metabolic Pathway of Felodipine Felodipine Felodipine (Dihydropyridine derivative) CYP3A4 CYP3A4 Enzyme (Liver and Gut Wall) Felodipine->CYP3A4 Dehydro_Felodipine Dehydro Felodipine (Pyridine derivative) CYP3A4->Dehydro_Felodipine Oxidation

Caption: Metabolic conversion of Felodipine to Dehydro Felodipine.

Workflow for Bioanalytical Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (Containing Felodipine) Add_IS Spike with Dehydro Felodipine-d3 (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (C18 Column) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Felodipine Concentration (Using Calibration Curve) Ratio_Calculation->Quantification

Caption: Use of this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers engaged in the development and study of Felodipine. Its application as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to pharmacokinetic, bioequivalence, and toxicokinetic studies. Furthermore, its utility as a metabolic tracer provides valuable insights into the drug's disposition and potential for drug-drug interactions. The methodologies and concepts outlined in this guide underscore the critical role of this compound in advancing our understanding of Felodipine's clinical pharmacology.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Felodipine in Human Plasma Using Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] Accurate and reliable quantification of Felodipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Felodipine in human plasma. The method utilizes a stable isotope-labeled internal standard, Dehydro Felodipine-d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The protocol is validated according to established bioanalytical method validation guidelines and is suitable for high-throughput analysis in a regulated laboratory environment.[2][3]

Experimental Protocols

1. Materials and Reagents

  • Standards: Felodipine (C₁₈H₁₉Cl₂NO₄, MW: 384.25) and this compound (Internal Standard, IS) reference standards were of >98% purity.[1][4]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), and Formic Acid (analytical grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma, stored at -70°C.

2. Instrumentation

  • LC System: A Shimadzu Nexera or equivalent UHPLC system.[1]

  • Mass Spectrometer: A Sciex API 4000 or equivalent triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

3. LC-MS/MS Method Parameters

The parameters for the Liquid Chromatography and Mass Spectrometry systems are detailed in the tables below.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column C18, 100 mm x 3.0 mm, 2.2 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 40% B to 95% B in 2.0 min, hold for 1.0 min, return to 40% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 4.0 minutes
Injection Volume 5 µL
Column Oven Temp. 40°C

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas (CAD) 9 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi

| Ion Source Gas 2 | 55 psi |

Table 3: MRM Transitions and Compound Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) EP (V) CE (V) CXP (V)
Felodipine 384.1 338.2 150 60 10 25 12

| This compound (IS) | 385.1 | 340.2 | 150 | 60 | 10 | 27 | 12 |

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.

4. Standard and Sample Preparation Protocol

This protocol uses a protein precipitation method for sample cleanup, which is efficient and suitable for high-throughput analysis.[1][5]

  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of Felodipine and this compound (IS) in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the Felodipine stock solution with 50:50 Methanol:Water to create working solutions for calibration curve (CC) standards.

    • Prepare a 100 ng/mL working solution of this compound (IS) in 50:50 Methanol:Water.

  • Calibration Standards and Quality Controls (QCs):

    • Spike 50 µL of blank human plasma with the appropriate Felodipine working solution to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL).

    • Prepare Quality Control (QC) samples at four levels: LLOQ (0.1 ng/mL), Low (0.3 ng/mL), Medium (8 ng/mL), and High (40 ng/mL).

  • Sample Extraction Protocol:

    • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix.

    • Vortex briefly (approx. 5 seconds).

    • Add 200 µL of cold acetonitrile (protein precipitating agent) to each tube.[1]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to an autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

Workflow and Data Processing

The overall experimental process from sample receipt to final data reporting is outlined below. Data acquisition and processing are performed using the mass spectrometer's proprietary software. The analyte-to-IS peak area ratio is used for quantification against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Add_ACN Add Acetonitrile (200 µL) (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography LC Separation (C18 Column) Injection->Chromatography MS_Detection MS/MS Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantify Concentration Calibration->Quantification Report Generate Report Quantification->Report

Bioanalytical workflow for Felodipine quantification.

Results and Discussion

The developed method demonstrated excellent performance in terms of selectivity, sensitivity, linearity, accuracy, and precision.

  • Selectivity: No significant interfering peaks were observed at the retention times of Felodipine and the internal standard in blank plasma samples, indicating high selectivity.

  • Linearity: The calibration curve was linear over the concentration range of 0.10 ng/mL to 50.0 ng/mL. The linear regression model (1/x² weighting) yielded a coefficient of determination (r²) consistently greater than 0.995.

  • Sensitivity: The lower limit of quantification (LLOQ) was established at 0.10 ng/mL, with a signal-to-noise ratio >10 and acceptable accuracy and precision.[4] This sensitivity is sufficient for typical pharmacokinetic studies of Felodipine.[6]

Table 4: Calibration Curve Summary

Parameter Result
Concentration Range 0.10 - 50.0 ng/mL
Regression Model Linear, Weighted (1/x²)

| Mean r² | > 0.995 |

Table 5: Accuracy and Precision (Intra- and Inter-Day)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%RSD)
LLOQ 0.10 0.11 110.0 ≤ 12.5
Low QC 0.30 0.28 93.3 ≤ 8.2
Mid QC 8.00 8.32 104.0 ≤ 6.5

| High QC | 40.00 | 38.96 | 97.4 | ≤ 5.1 |

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).[2]

Table 6: Matrix Effect and Recovery

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Effect (%)
Low QC 91.5 88.7 96.2

| High QC | 93.2 | 89.1 | 98.5 |

Recovery was consistent and reproducible. The matrix effect was minimal and compensated for by the co-eluting internal standard.

The relationship between the analyte, internal standard, and the analytical process is crucial for ensuring reliable quantification.

G Analyte Felodipine (Analyte) Process Sample Prep & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Ratio Peak Area Ratio (Analyte / IS) Process->Ratio Result Final Concentration Ratio->Result

Role of the Internal Standard in the analytical method.

This application note presents a validated LC-MS/MS method for the quantification of Felodipine in human plasma that is rapid, sensitive, and robust. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation makes it suitable for high-throughput bioanalysis. The method meets all standard validation criteria for linearity, sensitivity, accuracy, and precision, making it fit for purpose in regulated clinical and non-clinical studies.

References

Application Note: Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of felodipine (B1672334) in human plasma. The method utilizes Dehydro Felodipine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving felodipine.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] It lowers blood pressure by selectively dilating arterioles, thereby reducing peripheral vascular resistance.[2] Felodipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main inactive metabolite, dehydrofelodipine.[3] Given its high first-pass metabolism, the oral bioavailability of felodipine is approximately 15-20%.[3][4]

Accurate and precise quantification of felodipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the method of choice for this purpose due to its high sensitivity, selectivity, and speed.[2][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[6] This application note provides a comprehensive protocol for the quantitative analysis of felodipine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Felodipine reference standard

  • This compound (CAS: 1189916-52-6)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

Standard Solutions Preparation
  • Felodipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of felodipine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples at desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (e.g., diethyl ether:hexane, 80:20, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
ColumnC18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient40% B to 90% B over 2 min, hold for 1 min, return to initial conditions
Mass Spectrometry Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1
Ion Source Temp.500°C
Collision GasArgon
Dwell Time100 ms

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Felodipine384.1338.0
This compound385.3340.0*

*Note: The product ion for this compound is inferred based on the fragmentation pattern of felodipine and dehydrofelodipine, which typically involves the loss of a methoxy (B1213986) group from the ester side chain. The d3-label is on the methyl ester, leading to a neutral loss of CD3OH.

Method Validation

The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²)≥ 0.99> 0.999
Lower Limit of Quantitation (LLOQ)Signal-to-Noise > 10, Precision < 20%, Accuracy ±20%0.05 ng/mL
Precision (RSD%)< 15% (except LLOQ < 20%)< 10%
Accuracy (% Bias)Within ±15% (except LLOQ ±20%)-5% to +8%
RecoveryConsistent and reproducible> 85%
Matrix EffectCV < 15%Acceptable
StabilityWithin ±15% of nominalStable for 24h at RT, 3 freeze-thaw cycles

Data Presentation

Table 3: Representative Quantitative Data for Calibration Standards

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL) (Mean ± SD, n=3)Accuracy (%)Precision (RSD%)
0.050.048 ± 0.00496.08.3
0.10.105 ± 0.007105.06.7
0.50.521 ± 0.031104.25.9
1.00.978 ± 0.05597.85.6
5.05.15 ± 0.28103.05.4
10.09.89 ± 0.4598.94.6
20.020.4 ± 0.82102.04.0

Table 4: Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SDIntra-day Accuracy (%)Intra-day Precision (RSD%)Inter-day (n=18) Mean Conc. ± SDInter-day Accuracy (%)Inter-day Precision (RSD%)
LQC0.150.158 ± 0.012105.37.60.162 ± 0.015108.09.3
MQC7.57.28 ± 0.4197.15.67.61 ± 0.55101.57.2
HQC15.014.5 ± 0.6896.74.714.8 ± 0.9398.76.3

Visualizations

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine CYP3A4 (Liver) Excretion Excretion (Urine and Feces) Dehydrofelodipine->Excretion

Felodipine Metabolism Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Felodipine Calibration->Quantification

LC-MS/MS Experimental Workflow

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantitative analysis of felodipine in human plasma using this compound as the internal standard. The protocol is sensitive, selective, and demonstrates excellent accuracy and precision, making it well-suited for a variety of clinical and research applications. The use of a stable isotope-labeled internal standard ensures high-quality data for pharmacokinetic and other quantitative studies of felodipine.

References

Application Note: High-Throughput Quantification of Felodipine in Human Plasma by LC-MS/MS Using Dehydro Felodipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Felodipine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Dehydro Felodipine-d3, the primary labeled metabolite of Felodipine, is employed as the internal standard (IS) to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies, offering a wide linear range and high throughput. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[1] It functions by blocking voltage-dependent L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[2] Felodipine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, resulting in a bioavailability of approximately 15-20%.[2][3][4][5] The primary metabolism step involves the oxidation of Felodipine to its pyridine (B92270) derivative, Dehydrofelodipine, which is pharmacologically inactive.[3][6]

Accurate quantification of Felodipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for variability in sample preparation and matrix effects. This application note details a validated method for the determination of Felodipine in human plasma.

Mechanism of Action and Metabolism of Felodipine

Felodipine exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to the relaxation of arterial smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure. Felodipine is extensively metabolized in the liver by CYP3A4 to Dehydrofelodipine.

Felodipine_Pathway cluster_absorption Absorption & Distribution cluster_action Mechanism of Action cluster_metabolism Metabolism & Excretion Oral_Admin Oral Administration of Felodipine Systemic_Circulation Systemic Circulation Oral_Admin->Systemic_Circulation First-Pass Metabolism L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Systemic_Circulation->L_type_Ca_Channel Felodipine Binding Liver Liver Systemic_Circulation->Liver Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibition Vasodilation Vasodilation & Reduced Blood Pressure Ca_Influx->Vasodilation CYP3A4 CYP3A4 Enzyme Liver->CYP3A4 Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) CYP3A4->Dehydrofelodipine Oxidation Excretion Renal & Fecal Excretion Dehydrofelodipine->Excretion

Figure 1: Mechanism of Action and Metabolism of Felodipine.

Experimental Protocol

This protocol is intended to be a comprehensive guide. However, optimization may be required depending on the specific instrumentation and laboratory conditions.

Materials and Reagents
  • Felodipine reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • 96-well collection plates

  • Microcentrifuge tubes

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felodipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube or 96-well plate.

  • Add 20 µL of the this compound internal standard working solution to each sample (except for blank samples).

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.[7]

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
LC SystemA high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system
ColumnC18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm or equivalent)
Mobile Phase A0.1% Formic acid in water or 2mM Ammonium Acetate
Mobile Phase BAcetonitrile
GradientIsocratic or gradient elution may be used. A typical starting point is 80:20 (B:A).[8][9]
Flow Rate0.5 - 1.0 mL/min
Injection Volume5 - 20 µL
Column Temperature30 - 40 °C
Autosampler Temperature4 - 10 °C

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Mass SpectrometerA triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MRM TransitionsFelodipine: m/z 384.1 → 338.0[10], 383.90 > 338.25[7] This compound: m/z 385.3 → [To be optimized, likely a loss of the ethyl or methyl-d3 group]
Dwell Time100 - 200 ms
Collision GasArgon
Ion Source Temperature500 - 600 °C
Capillary Voltage3.0 - 4.5 kV

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic analysis of Felodipine.

Pharmacokinetic_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Calculate_Concentration Calculate Felodipine Concentration Calibration_Curve->Calculate_Concentration Pharmacokinetic_Analysis Pharmacokinetic Analysis (e.g., AUC, Cmax, Tmax) Calculate_Concentration->Pharmacokinetic_Analysis

Figure 2: Experimental Workflow for Pharmacokinetic Assay.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of Felodipine and the internal standard.

  • Linearity and Range: The linear range for Felodipine in human plasma has been reported to be from 0.1038 to 10.38 µg/L[10] and 0.04 to 20 ng/mL.[11] A calibration curve with at least six non-zero standards should be prepared and analyzed. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, high) on different days. The precision (%CV) should be ≤15% (≤20% at the LLOQ) and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluated to ensure that components in the plasma do not suppress or enhance the ionization of the analyte or internal standard.

  • Recovery: The efficiency of the extraction process should be determined.

  • Stability: The stability of Felodipine in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Table 3: Representative Method Validation Parameters (Literature Values)

ParameterResultReference
Linearity Range0.1038 - 10.38 µg/L[10]
Lower Limit of Quantification (LLOQ)0.1038 µg/L[10]
Intra-day Precision (RSD%)< 10.4%[10]
Inter-day Precision (RSD%)< 10.4%[10]
Extraction Recovery~99.4% for Felodipine[10]

Data Analysis

The concentration of Felodipine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression model. The concentrations of Felodipine in the QC and unknown samples are then interpolated from this calibration curve.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Felodipine in human plasma. This method is well-suited for pharmacokinetic studies in a research or drug development setting. Proper method validation is essential to ensure data quality and regulatory compliance.

References

Application Note: Preparation of Dehydro Felodipine-d3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals requiring standardized protocols for the preparation of Dehydro Felodipine-d3 solutions for analytical and research purposes.

Abstract

This compound is the deuterated form of Dehydro Felodipine, the primary pyridine (B92270) metabolite of the drug Felodipine.[1][2] Its application as an internal standard is crucial for quantitative analyses in pharmacokinetic and metabolic studies using methods like liquid chromatography-mass spectrometry (LC-MS).[3] Accurate and consistent preparation of stock and working solutions is paramount for generating reliable and reproducible experimental data. This document provides a detailed protocol for the preparation of this compound stock and subsequent working solutions, including necessary materials, calculations, and storage conditions.

Compound Information

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₈H₁₄D₃Cl₂NO₄[3]
Molecular Weight 385.26 g/mol [3]
Appearance Pale Yellow to Yellow Solid[1]
Solubility Soluble in DMSO, Ethyl Acetate; Slightly soluble in Chloroform, Methanol[1][2][4]
Storage (Solid) -20°C Freezer[1][5]
Storage (In Solvent) -80°C (up to 6 months); -20°C (up to 1 month)[4]

Materials and Equipment

  • This compound solid

  • Dimethyl Sulfoxide (DMSO), HPLC or analytical grade

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber glass vials or cryovials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol: Stock Solution Preparation (1 mg/mL)

A concentrated stock solution is prepared by accurately weighing the solid compound and dissolving it in a precise volume of solvent.[6] Given its solubility profile, DMSO is the recommended solvent for the primary stock solution.

4.1 Calculation of Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mg/mL) x Volume of Flask (mL)

Example: To prepare 1 mL of a 1 mg/mL stock solution, you will need to weigh 1 mg of this compound.

4.2 Step-by-Step Procedure

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh out the calculated mass of this compound solid.

  • Transfer: Quantitatively transfer the weighed solid into a Class A volumetric flask (e.g., 1 mL).

  • Dissolution: Add a small amount of DMSO (approximately 50-70% of the final volume) to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved. The solution should be clear.

  • Dilution to Volume: Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.[7]

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a clearly labeled, amber-colored vial. For long-term storage, store at -80°C.

Table 1: Example Quantities for Stock Solution Preparation

Desired ConcentrationVolume of Volumetric FlaskMass of this compound Required
1 mg/mL1 mL1 mg
1 mg/mL5 mL5 mg
5 mg/mL1 mL5 mg
10 mg/mL1 mL10 mg

Experimental Protocol: Working Solution Preparation

Working solutions are prepared by diluting the concentrated stock solution to the desired final concentration using a suitable solvent, typically the mobile phase used in the analytical method (e.g., Acetonitrile or Methanol).[8]

5.1 Dilution Calculation

The dilution formula is used to calculate the volume of stock solution needed:

C₁V₁ = C₂V₂

Where:

  • C₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be transferred

  • C₂ = Desired concentration of the working solution

  • V₂ = Final volume of the working solution

Example: To prepare 1 mL (V₂) of a 10 µg/mL (C₂) working solution from a 1 mg/mL (1000 µg/mL, C₁) stock solution:

V₁ = (C₂ x V₂) / C₁ V₁ = (10 µg/mL x 1 mL) / 1000 µg/mL = 0.01 mL or 10 µL

5.2 Step-by-Step Procedure (Serial Dilution)

It is often more accurate to perform serial dilutions rather than a single large dilution.

  • Prepare Intermediate Dilution: Pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask. Dilute to the mark with your chosen solvent (e.g., Acetonitrile). This creates a 100 µg/mL intermediate solution.

  • Prepare Final Working Solution: From the 100 µg/mL intermediate solution, pipette 100 µL into a 1 mL volumetric flask. Dilute to the mark with the solvent. This creates a 10 µg/mL working solution.

  • Homogenize: After each dilution step, cap and vortex the solution thoroughly to ensure homogeneity.

  • Storage: Use working solutions fresh or store in tightly sealed vials at -20°C for short-term use.

Table 2: Example Serial Dilution Scheme for Calibration Standards

Starting SolutionStarting Conc. (µg/mL)Volume of Starting Solution (µL)Final Volume (µL)Final Concentration (µg/mL)
Stock Solution10001001000100
Intermediate 1100100100010
Intermediate 21010010001.0
Intermediate 31.010010000.1

Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents prior to use.

  • Dispose of chemical waste according to institutional and local regulations.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from weighing the solid compound to the preparation of final working solutions.

G weigh 1. Weigh Solid This compound dissolve 2. Dissolve in DMSO (in Volumetric Flask) weigh->dissolve Quantitative Transfer stock 3. Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock Dilute to Final Volume & Homogenize store_stock Store Stock @ -80°C stock->store_stock Long-term Storage dilute 4. Serial Dilution (with ACN or MeOH) stock->dilute Use C₁V₁ = C₂V₂ working 5. Prepare Working Solutions (e.g., 0.1-100 µg/mL) dilute->working Create Calibration Curve Points use Use for Analysis (e.g., LC-MS) working->use

Caption: Workflow for this compound stock and working solution preparation.

References

Application Notes and Protocols for Dehydro Felodipine-d3 in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dehydro Felodipine-d3 as an internal standard in the quantitative analysis of its non-labeled counterpart, Dehydro Felodipine, a primary metabolite of the antihypertensive drug Felodipine. The protocols outlined below are representative of typical liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods used in bioanalytical studies.

Introduction to Deuterated Internal Standards

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated standards are versions of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.

The core principle behind this technique is isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample at the beginning of the sample preparation process, it acts as a perfect mimic for the analyte. Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly reliable and reproducible quantification.

Application: Bioanalytical Method for Dehydro Felodipine in Human Plasma

This section outlines a representative protocol for the determination of Dehydro Felodipine in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic and drug metabolism studies of Felodipine.

Experimental Protocol

1. Materials and Reagents

  • Dehydro Felodipine analytical standard

  • This compound internal standard

  • Human plasma (with appropriate anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dehydro Felodipine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Dehydro Felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterRepresentative Conditions
LC System Agilent 1260 Infinity LC or equivalent
Column ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min
Column Temperature 40°C
MS System Agilent 6410B Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Dehydro Felodipine: [M+H]+ m/z 382.1 → 336.1 This compound: [M+H]+ m/z 385.1 → 339.1
Fragmentor Voltage To be optimized (typically 135 V)
Collision Energy To be optimized (typically 20 eV)

Note: The specific MRM transitions for Dehydro Felodipine and its d3-labeled counterpart are predicted based on the structure of Felodipine and its known fragmentation patterns. These would need to be empirically determined and optimized during method development.

Data Presentation

Table 1: Representative Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
Dehydro Felodipine0.1 - 50> 0.995

Table 2: Representative Precision and Accuracy Data

QC Concentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)Accuracy (%)
0.3 (LQC)< 10%< 10%90 - 110%
5 (MQC)< 8%< 8%92 - 108%
40 (HQC)< 7%< 7%93 - 107%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is illustrative and based on typical performance of similar bioanalytical methods.

Table 3: Representative Recovery and Matrix Effect Data

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
Dehydro FelodipineLQC85 - 9590 - 110
HQC87 - 9892 - 108
This compoundMQC86 - 9691 - 109

Visualizations

Metabolic Pathway of Felodipine

Felodipine Felodipine Dehydro_Felodipine Dehydro Felodipine (Major Metabolite) Felodipine->Dehydro_Felodipine CYP3A4 Oxidation Further_Metabolites Further Metabolites Dehydro_Felodipine->Further_Metabolites Metabolism

Metabolic conversion of Felodipine.

Experimental Workflow for Bioanalysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_MS LC-MS/MS System Reconstitution->LC_MS_MS Quantification Quantification (Analyte/IS Ratio) LC_MS_MS->Quantification

Bioanalytical workflow for Dehydro Felodipine.

Principle of Isotope Dilution Mass Spectrometry

cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing & Analysis cluster_result Result Analyte Dehydro Felodipine (Unknown Amount) Mix Mixing Analyte->Mix IS This compound (Known Amount) IS->Mix Extraction Extraction & LC-MS/MS Mix->Extraction Ratio Measure Signal Ratio (Analyte / IS) Extraction->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Isotope dilution quantification logic.

References

Application Notes and Protocols for Dehydro Felodipine-d3 in In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Dehydro Felodipine-d3, a deuterium-labeled internal standard, in the quantitative analysis of felodipine (B1672334) and its primary metabolite, dehydrofelodipine (B193096), across various biological matrices. The protocols are intended for use in both in vitro and in vivo research settings, including pharmacokinetic (PK) and drug metabolism studies.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension.[1][2] It undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestinal wall, resulting in low oral bioavailability (approximately 15-20%).[1][3][4][5] The principal metabolic pathway involves the oxidation of the dihydropyridine ring to form the pharmacologically inactive pyridine (B92270) metabolite, dehydrofelodipine.[4][5]

Given the significant impact of metabolism on the pharmacokinetics of felodipine, accurate and precise quantification of both the parent drug and its major metabolite is crucial for drug development and clinical research. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical and physical similarity to the unlabeled analyte, ensuring reliable correction for matrix effects and variations during sample processing and analysis.[6]

Application: Quantitative Bioanalysis using LC-MS/MS

This compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the sensitive and selective quantification of dehydrofelodipine, and by extension, for monitoring the metabolism of felodipine.

In Vitro Applications
  • Metabolic Stability Assays: Determining the rate of felodipine metabolism in liver microsomes, S9 fractions, or primary hepatocytes.

  • CYP450 Inhibition Studies: Assessing the potential of new chemical entities to inhibit the CYP3A4-mediated metabolism of felodipine.

  • Reaction Phenotyping: Identifying the specific CYP450 isoforms responsible for felodipine metabolism.

In Vivo Applications
  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of felodipine in animal models and human clinical trials.

  • Drug-Drug Interaction Studies: Evaluating the effect of co-administered drugs on the pharmacokinetics of felodipine.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations of felodipine.

Experimental Protocols

Protocol 1: Quantification of Felodipine and Dehydrofelodipine in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of felodipine and its metabolite dehydrofelodipine in human plasma, using this compound as an internal standard for dehydrofelodipine. A deuterated analog of felodipine should be used as the internal standard for felodipine itself.

3.1.1. Materials and Reagents

  • Felodipine and Dehydrofelodipine reference standards

  • This compound (Internal Standard)

  • Felodipine-d3 (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution containing this compound and Felodipine-d3 (concentration to be optimized, e.g., 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: Example Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Felodipine384.1338.015
Dehydrofelodipine382.1145.025
Felodipine-d3387.1341.015
This compound385.1145.025

Note: These are example parameters and should be optimized for the specific instrument used.

3.1.4. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of nominal concentration (±20% at LLOQ)
Matrix Effect Monitored to ensure it is compensated by the internal standard
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte stability within acceptable limits

Table 2: Representative Quantitative Data from a Validated Method for Felodipine

ParameterFelodipineReference
Linearity Range0.04 - 20 ng/mL[7]
LLOQ0.04 ng/mL[7]
Intra-day Precision (RSD)5.01% - 7.22%[7]
Inter-day Precision (RSD)5.12% - 9.42%[7]
Accuracy98.21% - 106.20%[7]

Note: This data is for felodipine using a different internal standard but represents typical performance for such an assay.

Visualizations

Metabolic Pathway of Felodipine

The following diagram illustrates the CYP3A4-mediated metabolism of felodipine to its inactive metabolite, dehydrofelodipine.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation CYP3A4 CYP3A4 (Liver and Intestine) CYP3A4->Felodipine

Caption: CYP3A4-mediated oxidation of felodipine.

Bioanalytical Workflow

This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of an analyte using an internal standard like this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Bioanalytical workflow for quantification.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of dehydrofelodipine in complex biological matrices. The use of a stable isotope-labeled internal standard is critical for robust bioanalytical method development and validation, enabling researchers to generate high-quality data in both preclinical and clinical studies of felodipine. The protocols and information provided herein serve as a comprehensive guide for the effective application of this compound in drug metabolism and pharmacokinetic research.

References

Application Notes and Protocols for Dehydro Felodipine-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of Dehydro Felodipine-d3 from biological matrices for quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is the deuterated form of Dehydro Felodipine (B1672334), the primary and pharmacologically inactive metabolite of Felodipine. It is commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision.

Introduction

Felodipine is a calcium channel blocker used for the treatment of hypertension. It undergoes extensive first-pass metabolism in the liver and intestines, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its main metabolite, Dehydro Felodipine.[1][2] Accurate quantification of Felodipine and its metabolites is crucial for pharmacokinetic and drug-drug interaction studies. The use of a stable isotope-labeled internal standard like this compound is essential for reliable bioanalysis.

This document outlines two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Metabolic Pathway of Felodipine

The metabolic conversion of Felodipine to Dehydro Felodipine is a critical pathway in its clearance. Understanding this pathway is essential for interpreting analytical results.

Felodipine Felodipine Dehydrofelodipine Dehydro Felodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation CYP3A4 CYP3A4 Enzyme (Liver and Intestine) CYP3A4->Felodipine Metabolizes

Metabolic conversion of Felodipine to Dehydro Felodipine.

Sample Preparation Protocols

The choice of sample preparation technique depends on the required level of cleanliness, sensitivity, and throughput.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis. It involves adding a solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Workflow: Protein Precipitation

cluster_0 Sample Preparation cluster_1 Analysis A Plasma/Serum Sample (e.g., 100 µL) B Add Internal Standard (this compound) A->B C Add Cold Acetonitrile (B52724) (e.g., 500 µL) B->C D Vortex Mix (e.g., 15 min at 20 rpm) C->D E Centrifuge (e.g., 12,000 rpm for 15 min) D->E F Collect Supernatant E->F G Evaporate to Dryness (e.g., at 70°C) F->G H Reconstitute in Mobile Phase (e.g., 200 µL Methanol) G->H I Inject into LC-MS/MS H->I

Workflow for Protein Precipitation.

Detailed Protocol:

  • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 500 µL of cold acetonitrile to the sample.[3]

  • Vortex the mixture for 15 minutes at 20 rpm to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the tube at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 70°C.[3]

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., Methanol) and vortex to dissolve.[3]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a more selective sample clean-up technique that partitions the analyte of interest from the aqueous biological matrix into an immiscible organic solvent. This method generally results in a cleaner extract and can provide a concentration step.

Experimental Workflow: Liquid-Liquid Extraction

cluster_0 Sample Preparation cluster_1 Analysis A Plasma/Serum Sample (e.g., 0.5 mL) B Add Internal Standard (this compound) A->B C Add Extraction Solvent (e.g., Diethyl ether/Hexane) B->C D Vortex Mix C->D E Centrifuge D->E F Collect Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Workflow for Liquid-Liquid Extraction.

Detailed Protocol:

  • Pipette 0.5 mL of human plasma into a centrifuge tube.[4]

  • Add the internal standard (this compound).

  • Add an appropriate volume of extraction solvent, for example, a mixture of diethyl ether and hexane (B92381) (e.g., 80:20, v/v).[4]

  • Vortex the mixture vigorously for a few minutes to ensure efficient extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Transfer the sample to an autosampler vial for analysis.

Quantitative Data Summary

The following tables summarize typical parameters and performance data for the analysis of Felodipine, which are directly applicable to the analysis using this compound as an internal standard.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Diethyl ether/Hexane)
Sample Volume 100 µL500 µL
Throughput HighMedium
Cleanliness ModerateHigh
Recovery Generally >85%99.4% (Felodipine)[5]
Matrix Effect Can be significantMinimized

Table 2: Typical LC-MS/MS Parameters for Felodipine Analysis

ParameterValue
LC Column C18 or equivalent (e.g., Hypersil BOS-C18, 150 mm × 2.1 mm, 5 µm)[5]
Mobile Phase Acetonitrile and 0.1% formic acid (12:88, v/v)[5]
Flow Rate 0.8 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Felodipine) m/z 384.1 → 338.0[5]
MRM Transition (Internal Standard - Nimodipine) m/z 419.0 → 301.1[5]
Linear Range 0.1038 - 10.38 µg/L[5]
Limit of Quantification (LOQ) 0.1038 µg/L[5]

Note: The MRM transition for this compound would need to be determined empirically but will be close to that of Dehydro Felodipine.

Conclusion

Both Protein Precipitation and Liquid-Liquid Extraction are effective methods for the preparation of samples for this compound analysis. The choice between the two will depend on the specific requirements of the assay, including the need for high throughput versus the need for maximum cleanliness and sensitivity. The provided protocols and data serve as a starting point for method development and validation for the quantitative analysis of Felodipine and its deuterated metabolite.

References

Application Notes and Protocols for Dehydro Felodipine-d3 in CYP3A4 Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dehydro Felodipine-d3 in the investigation of Cytochrome P450 3A4 (CYP3A4) mediated drug metabolism. Detailed protocols for key experimental procedures are included to facilitate the practical application of this deuterated metabolite in both in vitro and in vivo research settings.

Introduction

Felodipine (B1672334), a dihydropyridine (B1217469) calcium channel blocker, is extensively metabolized by CYP3A4 to its primary, pharmacologically inactive metabolite, dehydrofelodipine (B193096).[1][2] Due to its significant first-pass metabolism, felodipine is a sensitive substrate for CYP3A4, making it a valuable tool for studying the activity of this crucial drug-metabolizing enzyme.[1][2] The use of stable isotope-labeled compounds, such as this compound, offers significant advantages in drug metabolism research. The replacement of hydrogen atoms with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3][4] This property, along with its utility as an internal standard, makes this compound a versatile tool for researchers. This compound is the deuterium-labeled form of dehydrofelodipine and can be used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Applications of this compound in CYP3A4 Research

The primary applications of this compound in the context of CYP3A4 metabolism research include:

  • Internal Standard for Bioanalytical Methods: this compound serves as an ideal internal standard for the accurate quantification of the formation of dehydrofelodipine in various biological matrices. Its chemical properties are nearly identical to the unlabeled metabolite, ensuring similar extraction recovery and ionization efficiency in LC-MS/MS analysis, while its mass difference allows for clear differentiation.

  • Kinetic Isotope Effect (KIE) Studies: By comparing the rate of metabolism of felodipine to the potential further metabolism of dehydrofelodipine versus a deuterated analog, researchers can investigate the rate-limiting steps in the metabolic cascade mediated by CYP3A4. A significant KIE, where the deuterated compound is metabolized slower, can provide insights into the reaction mechanism.[3][4][5][6]

  • Metabolic Stability Assays: In in vitro systems such as human liver microsomes (HLMs), this compound can be used to precisely quantify the formation of dehydrofelodipine over time, providing a measure of the metabolic stability of felodipine.

  • CYP3A4 Inhibition and Induction Studies: In studies assessing the potential of new chemical entities (NCEs) to inhibit or induce CYP3A4, felodipine is often used as a probe substrate. The accurate measurement of dehydrofelodipine formation is critical, and this compound enhances the reliability of these measurements.

Data Presentation

Table 1: Mass Spectrometric Parameters for the Analysis of Dehydrofelodipine using this compound as an Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dehydrofelodipine382.1145.025
This compound385.1145.025

Note: The specific mass transitions and collision energies may require optimization based on the mass spectrometer used.

Table 2: Typical Liquid Chromatography Parameters for Separation of Felodipine and Metabolites
ParameterCondition
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile (B52724)
Flow Rate0.3 mL/min
GradientStart with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.
Injection Volume5 µL
Column Temperature40 °C

Experimental Protocols

Protocol 1: Quantification of Dehydrofelodipine in Human Liver Microsomes using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of dehydrofelodipine formed from the metabolism of felodipine in a human liver microsomal incubation.

Materials:

  • Felodipine

  • This compound (as internal standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of felodipine (10 mM) in DMSO.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a working solution of felodipine (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile. This will be used as the quenching/protein precipitation solution.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer (to a final volume of 200 µL)

      • Human Liver Microsomes (final concentration of 0.5 mg/mL)

      • Felodipine working solution (final concentration of 1 µM)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes (e.g., 400 µL) of the cold acetonitrile solution containing the this compound internal standard to the respective wells.

  • Sample Preparation:

    • Centrifuge the 96-well plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method with the parameters outlined in Tables 1 and 2.

    • Generate a standard curve by spiking known concentrations of dehydrofelodipine into blank microsomal matrix and processing them in the same manner as the samples.

  • Data Analysis:

    • Calculate the peak area ratio of dehydrofelodipine to this compound for each sample and standard.

    • Determine the concentration of dehydrofelodipine in the samples by interpolating from the standard curve.

Protocol 2: In Vitro CYP3A4 Inhibition Assay using a Probe Substrate and this compound

Objective: To assess the inhibitory potential of a test compound on CYP3A4 activity by monitoring the metabolism of a probe substrate. While felodipine itself can be used, this protocol describes a general approach where this compound would be relevant if dehydrofelodipine formation was the measured endpoint.

Materials:

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • Deuterated metabolite of the probe substrate (as internal standard)

  • Test compound (potential inhibitor)

  • Human Liver Microsomes (HLMs) or recombinant CYP3A4 enzyme

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the probe substrate, its deuterated metabolite, and the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions at various concentrations.

  • IC50 Determination (Direct Inhibition):

    • Set up incubations in a 96-well plate containing HLMs or recombinant CYP3A4, phosphate buffer, and a range of concentrations of the test compound.

    • Pre-incubate at 37°C for 5 minutes.

    • Add the probe substrate (at a concentration close to its Km) to all wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time within the linear range of metabolite formation.

    • Stop the reaction with cold acetonitrile containing the deuterated internal standard.

    • Process the samples as described in Protocol 1.

    • Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

    • Plot the percentage of inhibition versus the test compound concentration and determine the IC50 value.

  • Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay):

    • Perform two parallel sets of incubations.

    • Set 1 (No Pre-incubation): Incubate HLMs with the test compound and the NADPH regenerating system simultaneously with the probe substrate.

    • Set 2 (Pre-incubation): Pre-incubate HLMs with the test compound and the NADPH regenerating system for a specific time (e.g., 30 minutes) at 37°C to allow for the formation of any reactive metabolites. Then, add the probe substrate and incubate for a shorter period.

    • Stop both sets of reactions with cold acetonitrile containing the deuterated internal standard.

    • Process and analyze the samples as described above.

    • A significant shift (decrease) in the IC50 value in the pre-incubation set compared to the no pre-incubation set indicates time-dependent inhibition.

Visualizations

CYP3A4_Metabolism_of_Felodipine Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation Further_Metabolites Further Metabolites Dehydrofelodipine->Further_Metabolites Further Metabolism CYP3A4 CYP3A4 (Liver and Intestine) CYP3A4->Felodipine Metabolizes

Caption: CYP3A4-mediated metabolism of Felodipine.

Experimental_Workflow cluster_incubation Incubation at 37°C cluster_sampling Sampling and Quenching cluster_analysis Sample Processing and Analysis A 1. Combine HLMs, Felodipine, and Buffer B 2. Pre-incubate for 5 min A->B C 3. Initiate reaction with NADPH regenerating system B->C D 4. At time points, add cold ACN with this compound (IS) C->D E 5. Centrifuge to precipitate proteins D->E F 6. Transfer supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Peak Area Ratio vs. Conc.) G->H

Caption: Workflow for Metabolic Stability Assay.

Kinetic_Isotope_Effect Kinetic Isotope Effect (KIE) in Metabolism CH_Reactant Substrate (C-H) CH_Transition Transition State CH_Reactant->CH_Transition Lower Activation Energy CH_Product Metabolite CH_Transition->CH_Product Result Result: Rate (C-H) > Rate (C-D) This difference is the Kinetic Isotope Effect. CD_Reactant Substrate (C-D) CD_Transition Transition State CD_Reactant->CD_Transition Higher Activation Energy CD_Product Metabolite CD_Transition->CD_Product

Caption: Principle of the Kinetic Isotope Effect.

References

Application Notes and Protocols for Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of Dehydro Felodipine-d3 in Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis. This compound serves as an isotopic internal standard for the accurate quantification of Dehydro Felodipine, the primary and pharmacologically inactive metabolite of the antihypertensive drug, Felodipine.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting potential variations during sample preparation and analysis, thereby ensuring high accuracy and precision in quantitative assays.[4]

Metabolic Pathway of Felodipine

Felodipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[1][5][6] The main metabolic pathway involves the oxidation of the dihydropyridine (B1217469) ring of Felodipine to form the corresponding pyridine (B92270) derivative, Dehydro Felodipine.[2]

Felodipine_Metabolism Felodipine Felodipine Dehydro_Felodipine Dehydro Felodipine Felodipine->Dehydro_Felodipine CYP3A4 Oxidation

Metabolic conversion of Felodipine to Dehydro Felodipine.

Nuclear Magnetic Resonance (NMR) Application

Application Note: Quantitative NMR (qNMR) for Dehydro Felodipine

Quantitative NMR (qNMR) is a primary analytical method for determining the concentration of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[7] this compound is an ideal internal standard for the qNMR analysis of Dehydro Felodipine due to its structural similarity and the presence of deuterium (B1214612) labels, which allows for clear differentiation in the ¹H NMR spectrum.

The principle of qNMR relies on the direct proportionality between the signal intensity (integral) and the number of protons contributing to that signal. By using an internal standard of known purity and concentration, the concentration of the analyte can be accurately calculated.

Experimental Protocol: Quantitative ¹H NMR

This protocol outlines the steps for the quantitative analysis of Dehydro Felodipine using this compound as an internal standard.

1. Materials and Reagents:

  • Dehydro Felodipine (analyte)

  • This compound (internal standard, of known purity and concentration)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane - TMS)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • NMR tubes (5 mm)

2. Sample Preparation:

  • Accurately weigh a specific amount of Dehydro Felodipine (e.g., 10 mg) into a volumetric flask.

  • Accurately weigh and add a known amount of this compound internal standard to the same flask. The molar ratio of analyte to internal standard should be optimized for the best signal-to-noise ratio and integration accuracy.

  • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL of CDCl₃).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer an appropriate volume (e.g., 0.6 mL) of the solution into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Key Parameters for Quantitation:

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest in both the analyte and the internal standard. A typical starting value is 30-60 seconds to ensure full relaxation.

    • Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Pulse Angle: A calibrated 90° pulse angle should be used.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both Dehydro Felodipine and the known signals of the non-deuterated positions of this compound.

  • Calculate the concentration of Dehydro Felodipine using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Quantitative Data Summary (Predicted ¹H NMR)

CompoundPredicted Chemical Shift (ppm)MultiplicityAssignment
Dehydro Felodipine7.3-7.6mAromatic protons
4.1-4.3q-OCH₂CH₃
3.6-3.8s-OCH₃
2.4-2.6s2,6-CH₃
1.2-1.4t-OCH₂CH₃
This compound7.3-7.6mAromatic protons
4.1-4.3q-OCH₂CH₃
2.4-2.6s2,6-CH₃
1.2-1.4t-OCH₂CH₃

Note: The -OCD₃ signal of the internal standard will not be present in the ¹H NMR spectrum.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Dehydro Felodipine weigh_is Weigh this compound (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Non-overlapping Signals processing->integration calculation Calculate Concentration integration->calculation

Workflow for quantitative NMR (qNMR) analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Application

Application Note: Quantitative GC-MS for Dehydro Felodipine

GC-MS is a highly sensitive and selective technique for the quantification of drug metabolites in biological matrices. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative GC-MS analysis. It co-elutes with the analyte, experiencing similar extraction efficiencies and ionization effects, thus providing reliable correction for any sample loss or matrix effects.

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Felodipine by quantifying its major metabolite, Dehydro Felodipine.

Experimental Protocol: GC-MS Analysis

This protocol provides a detailed procedure for the quantitative analysis of Dehydro Felodipine in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma sample in a clean tube, add a known amount of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 5.0 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and hexane, 80:20 v/v).

  • Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

3. Selected Ion Monitoring (SIM) Parameters:

The selection of appropriate ions is critical for the specificity and sensitivity of the assay. The molecular weight of Dehydro Felodipine is 381.2 g/mol , and for this compound, it is 384.3 g/mol (due to the three deuterium atoms).

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dehydro Felodipine352381320
This compound355384323

Note: These m/z values are predicted based on common fragmentation patterns of similar compounds (loss of -OCH₃ and subsequent fragments). Actual ions should be confirmed by analyzing the mass spectrum of the pure standards.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Dehydro Felodipine and a fixed concentration of the this compound internal standard.

  • Process the calibration standards and unknown samples as described in the sample preparation section.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of Dehydro Felodipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Data Quantification spike_is Spike Plasma with IS (this compound) lle Liquid-Liquid Extraction spike_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute gc_separation GC Separation reconstitute->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection peak_integration Integrate Peak Areas ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Analyte Concentration calibration_curve->concentration_calc

Workflow for quantitative GC-MS analysis.

References

Troubleshooting & Optimization

Optimizing mass spectrometry signal for Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the mass spectrometry signal for Dehydro Felodipine-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is the deuterated stable isotope-labeled form of Dehydro Felodipine (B1672334), which is a metabolite of the antihypertensive drug Felodipine.[1][2] In quantitative mass spectrometry, particularly in pharmacokinetic and bioanalytical studies, it serves as an ideal internal standard (IS).[2] Its chemical properties are nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification.[2]

Q2: What are the typical precursor and product ions for this compound in positive ESI mode?

A2: While specific optimal parameters should be determined empirically on your instrument, a common starting point for this compound involves monitoring the transition of its protonated molecule [M+H]⁺. Given that the molecular weight of this compound is approximately 385.3 g/mol , the precursor ion would be around m/z 386.1.[1] The product ions would be generated by fragmentation of this precursor. For the non-deuterated analogue, Dehydro Felodipine, a common transition is m/z 384.1 → 338.0.[3] Therefore, for the d3 version, a likely transition would be m/z 387.1 → 341.0, though this must be confirmed through infusion and tuning.

Q3: What is the most common cause of low signal intensity for this analyte?

A3: Low signal intensity can arise from several factors, but a primary cause is often ion suppression due to matrix effects.[4][5][6] Co-eluting endogenous compounds from biological matrices like plasma (e.g., phospholipids) can interfere with the ionization of this compound in the ion source, reducing its signal.[6] Other significant causes include inefficient sample extraction, a contaminated ion source, or suboptimal chromatographic conditions leading to poor peak shape.[4][5]

Q4: Which sample preparation technique is recommended for plasma samples?

A4: For analyzing Felodipine and its metabolites in plasma, both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used and effective.[7][8][9]

  • PPT with cold acetonitrile (B52724) is a rapid method for removing proteins.[7]

  • LLE using solvents like methyl t-butyl ether or a diethyl ether/hexane mixture often provides a cleaner extract, which can be crucial for minimizing matrix effects and achieving high sensitivity.[3][8][9]

The choice depends on the required sensitivity and the complexity of the matrix. For achieving the lowest limits of detection, LLE is often preferred.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Low or No Signal Intensity

Q: My signal for this compound is very low or completely absent. How can I troubleshoot this?

A: A complete loss of signal often points to a singular, critical failure. Follow this systematic approach to identify the root cause.

  • Verify the MS is functional. [11]

    • Action: Perform a direct infusion of your this compound standard solution into the mass spectrometer, bypassing the LC system.

    • Expected Outcome: If you see a stable, strong signal, the issue lies with your LC system or sample introduction. If the signal is still low or absent, the problem is with the MS, the standard itself, or the infusion setup.[5]

  • Check the Standard Solution.

    • Action: Prepare a fresh stock solution and working standard of this compound. Felodipine and its analogues are photosensitive and can degrade if not handled properly.[9]

    • Expected Outcome: If the new standard provides a good signal upon infusion, your previous standard may have degraded.

  • Inspect the LC System. [11]

    • Action: Check for leaks, ensure mobile phase pumps are primed and delivering the correct flow rate. An air pocket in the pump can stop solvent delivery and cause a complete loss of chromatography.[11]

    • Expected Outcome: Resolving any leaks or priming issues should restore the signal.

  • Clean the Ion Source. [4]

    • Action: If infusion shows a weak signal, the ion source may be contaminated. Follow the manufacturer's protocol to clean the ESI probe, capillary, and sample cone.[5]

    • Expected Outcome: A clean source is critical for efficient ionization and signal strength. Regular cleaning can prevent gradual signal decline.[4]

Issue 2: Poor Peak Shape (Tailing or Broadening)

Q: My chromatographic peak for this compound is tailing or very broad, leading to poor integration and low sensitivity. What should I do?

A: Poor peak shape is typically a chromatographic issue.

  • Assess the Analytical Column.

    • Action: The column may be degraded or contaminated. First, try flushing the column with a strong solvent. If that fails, replace the column with a new one of the same type.[4]

    • Expected Outcome: A new column should restore sharp, symmetrical peaks if the old one was the problem.

  • Optimize the Mobile Phase.

    • Action: Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an acid modifier like formic acid (e.g., 0.1%) to the mobile phase can improve peak shape for basic compounds by ensuring they are in a single protonated state.[9][12]

    • Expected Outcome: Proper mobile phase composition leads to better retention and peak symmetry.

  • Check for Sample Overload.

    • Action: Injecting too high a concentration of the analyte can overload the column, leading to broad peaks.

    • Expected Outcome: Diluting the sample should result in a sharper peak shape.

Issue 3: High Background Noise or Matrix Effects

Q: I observe a high baseline or significant signal suppression at the retention time of my analyte. How can I mitigate this?

A: This strongly suggests the presence of matrix effects.[6]

  • Improve Sample Cleanup.

    • Action: If you are using protein precipitation, switch to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering compounds.[10]

    • Expected Outcome: A cleaner sample will result in less ion suppression and a lower baseline.[6]

  • Modify Chromatographic Conditions.

    • Action: Adjust the LC gradient to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.

    • Expected Outcome: Achieving chromatographic separation between your analyte and the source of ion suppression is one of the most effective ways to eliminate the issue.[6]

  • Dilute the Sample.

    • Action: Simply diluting the sample extract can reduce the concentration of interfering matrix components below a level where they cause significant ion suppression.

    • Expected Outcome: While this also dilutes the analyte, the improvement in the signal-to-noise ratio can be substantial.

Experimental Protocols & Data

Protocol 1: Plasma Sample Preparation via LLE

This protocol is designed to provide a clean sample extract suitable for high-sensitivity analysis.

  • Pipette 0.5 mL of human plasma into a clean microcentrifuge tube.[9]

  • Add 50 µL of the this compound internal standard working solution.

  • Add 500 µL of a liquid-liquid extraction solvent (e.g., diethyl ether:hexane 80:20, v/v).[9]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[13]

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in 200 µL of the mobile phase.[9]

  • Vortex briefly and transfer to an autosampler vial for injection.

Data Tables: Starting LC-MS/MS Parameters

The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrumentation.

Table 1: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode ESI Positive
Precursor Ion (Q1) [M+H]⁺ ~ m/z 387.1
Product Ion (Q3) ~ m/z 341.0 (Confirm via infusion)
Dwell Time 100-200 ms
Capillary Voltage 3.5 - 5.5 kV[9]
Source Temperature 400 - 500 °C
Collision Gas Nitrogen or Argon
Collision Energy (CE) Optimize via infusion (start at 15-30 eV)

| Declustering Potential (DP) | Optimize via infusion (start at 50-100 V) |

Table 2: Liquid Chromatography Parameters

Parameter Setting
Column C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient Program
0.0 - 0.5 min 20% B
0.5 - 3.0 min 20% to 95% B
3.0 - 4.0 min 95% B
4.0 - 4.1 min 95% to 20% B

| 4.1 - 5.0 min | 20% B (Re-equilibration) |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (d3) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate & Reconstitute LLE->Evap Inject Inject Sample Evap->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peaks MS->Integrate Calculate Calculate Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify G Start Low Signal Issue Infuse Directly Infuse Standard into MS Start->Infuse CheckLC Problem is LC-related Infuse->CheckLC Signal OK CheckMS Problem is MS-related Infuse->CheckMS No/Low Signal Leak Check for Leaks & Pump Prime CheckLC->Leak CleanSource Clean Ion Source CheckMS->CleanSource Column Check Column Performance Leak->Column No Resolved1 Signal Restored Leak->Resolved1 Yes Resolved2 Signal Restored Column->Resolved2 Yes CheckStd Check Standard (Degradation?) CleanSource->CheckStd No Resolved3 Signal Restored CleanSource->Resolved3 Yes Resolved4 Signal Restored CheckStd->Resolved4 Yes

References

Dehydro Felodipine-d3 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Dehydro Felodipine-d3. The following sections include a data summary, frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.

Solubility Data

This compound

SolventSolubility Description
ChloroformSlightly Soluble[1]
MethanolSlightly Soluble[1]
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)May dissolve[2]

Felodipine (Parent Compound) - for reference

SolventSolubility (mg/mL)
Ethanol~20[3]
Dimethyl Sulfoxide (DMSO)~30[3]
Dimethylformamide (DMF)~30[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

Based on available data, Ethyl Acetate is a good starting point as the compound is described as soluble in it. For applications requiring a water-miscible solvent, DMSO is a common choice for compounds of this class, although direct quantitative data for this compound is unavailable.[2] For the parent compound, Felodipine, DMSO and DMF show high solubility (~30 mg/mL).[3]

Q2: I am having trouble dissolving this compound. What can I do?

If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can increase the rate of dissolution and solubility.

  • Use sonication: A sonicator bath can help to break up solid particles and enhance dissolution.

  • Try a different solvent: If your experimental design allows, consider switching to a solvent in which the compound is more soluble, such as Ethyl Acetate.

  • Prepare a stock solution in a strong organic solvent: Dissolve the compound in a solvent like DMSO at a high concentration first, and then dilute it with your working buffer or medium.

Q3: Can I prepare an aqueous solution of this compound?

Directly dissolving this compound in aqueous buffers is likely to be challenging due to its expected low water solubility, similar to its parent compound Felodipine.[3] To prepare an aqueous solution, it is recommended to first dissolve the compound in a water-miscible organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer of choice. Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect your experiment.

Q4: How should I store solutions of this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved, the stability of the solution will depend on the solvent. For solutions in organic solvents like DMSO, storage at -20°C or -80°C is advisable. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

IssuePossible CauseRecommended Solution
Compound is not dissolving Insufficient solvent volume or low solubility in the chosen solvent.Increase the volume of the solvent. If the compound still does not dissolve, consider switching to a different solvent (e.g., Ethyl Acetate or DMSO).
Low temperature.Gently warm the solution while stirring.
Compound has precipitated out of solution.This may occur when diluting a stock solution into a buffer in which the compound is less soluble. Try diluting the stock solution further or increasing the percentage of the organic solvent in the final solution if your experiment allows.
Solution is cloudy or hazy The compound may not be fully dissolved or may have formed a fine suspension.Use sonication to aid dissolution. If cloudiness persists, the solution may be supersaturated. Consider filtering the solution through a 0.22 µm filter to remove undissolved particles.
Inconsistent results in experiments Incomplete dissolution leading to inaccurate concentration.Ensure the compound is fully dissolved before use. Visually inspect the solution for any solid particles.
Degradation of the compound.Prepare fresh solutions for each experiment, especially for aqueous solutions. Store stock solutions appropriately at low temperatures.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in a specific solvent.

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) and place it into a clean glass vial.

    • Add a measured volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vial for any undissolved solid. If solid is present, the solution is saturated.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent shake Shake/Rotate at Constant Temp (24-48h) add_solvent->shake supernatant Collect Supernatant shake->supernatant filter_sample Filter (0.22 µm) supernatant->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining compound solubility.

troubleshooting_workflow action_node action_node start Compound Not Dissolving is_warmed Is solution warmed? start->is_warmed warm Warm gently is_warmed->warm No is_sonicated Is solution sonicated? is_warmed->is_sonicated Yes warm->is_warmed sonicate Use sonicator bath is_sonicated->sonicate No try_different_solvent Consider different solvent is_sonicated->try_different_solvent Yes sonicate->is_sonicated prepare_stock Prepare concentrated stock in DMSO/Ethyl Acetate try_different_solvent->prepare_stock

Caption: Troubleshooting decision-making for dissolution issues.

References

Improving chromatographic peak shape for Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Dehydro Felodipine-d3 and related compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with this compound on a C18 column?

Peak tailing for this compound, a pyridine (B92270) derivative, is a common issue in reversed-phase chromatography.[1] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases like C18.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak. Other potential causes can include column overload, a mismatch between the sample solvent and the mobile phase, or physical issues within the HPLC system such as dead volume.[1]

Q2: How can I reduce or eliminate peak tailing for my compound?

A systematic approach targeting the mobile phase, stationary phase, and instrument setup can significantly improve peak shape.[1] The most effective strategies involve minimizing the undesirable silanol interactions. This can be achieved by:

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of residual silanol groups, reducing their ability to interact with the protonated basic analyte.[1]

  • Using a Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites, preventing them from interacting with your analyte.[1]

  • Selecting a Different Stationary Phase: Consider using a modern, high-purity silica (B1680970) column with advanced end-capping to minimize the number of accessible silanol groups. Alternatively, a column with a different stationary phase, such as a phenyl or polar-embedded phase, could offer a different selectivity and improved peak shape.[1]

Q3: My peak is splitting. What are the likely causes and solutions?

Peak splitting can be caused by several factors:

  • Contamination at the Column Inlet: Particulate matter from the sample or system can block the inlet frit, causing an uneven flow path.

  • Column Void: A void or channel in the column packing material can lead to the sample traveling through at different rates.

  • Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion, including splitting. It is recommended to dissolve the sample in the mobile phase or a weaker solvent whenever possible.[1]

To resolve peak splitting, try injecting a smaller sample volume, ensuring your sample solvent is compatible with the mobile phase, and using a guard column to protect the analytical column.[2] If the problem persists, the column may need to be replaced.

Troubleshooting and Optimization

Mobile Phase Modifiers for Improved Peak Shape

Adding modifiers to the mobile phase is a common strategy to improve the peak shape of basic compounds like this compound. The choice of modifier will depend on your detection method (e.g., UV or MS).

ModifierTypical ConcentrationMechanism of ActionCompatibility
Formic Acid / Acetic Acid 0.1% (v/v)Adjusts mobile phase pH to protonate the basic analyte and suppress silanol interactions.[1][3]MS-compatible
Ammonium Formate / Acetate 10-20 mMActs as a buffer to control pH and can improve peak shape.MS-compatible
Triethylamine (TEA) 5-10 mMActs as a competing base, effectively blocking the silanol interaction sites.[1]Not ideal for MS detection due to ion suppression.
Trifluoroacetic Acid (TFA) 0.1% (v/v)Strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS and can be difficult to remove from the column.Use with caution for MS applications.
Experimental Protocol: Method for Reducing Peak Tailing

This protocol provides a systematic approach to improving the peak shape of this compound.

Objective: To reduce peak tailing and improve the symmetry of the this compound chromatographic peak.

Initial Conditions (Example):

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 243 nm[4]

  • Injection Volume: 10 µL

Troubleshooting Steps:

  • Step 1: Mobile Phase pH Adjustment

    • Prepare the aqueous portion of the mobile phase with 0.1% formic acid to achieve a pH of approximately 2.7.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and observe the peak shape. Lowering the pH should reduce tailing by minimizing silanol interactions.[1]

  • Step 2: Addition of a Competing Base (for UV detection)

    • If tailing persists and you are using UV detection, add 10 mM of triethylamine (TEA) to the mobile phase and adjust the pH with phosphoric acid.

    • Equilibrate the column and re-inject the sample. The TEA will compete with this compound for active silanol sites.[1]

  • Step 3: Column Selection

    • If mobile phase adjustments are insufficient, switch to a column with a different chemistry.

    • Option A (End-capped C18): Use a high-purity, end-capped C18 column. These columns have fewer free silanol groups and are often better for analyzing basic compounds.

    • Option B (Alternative Stationary Phase): Consider a phenyl-hexyl or a polar-embedded column. These can offer different selectivity and reduce the specific interactions causing peak tailing.[1]

  • Step 4: System Check

    • Ensure all fittings are secure and there is no unnecessary tubing contributing to extra-column volume.

    • Check for and replace any blocked frits or guard columns.

    • Confirm that the injection volume and sample concentration are not overloading the column.[2]

Visualizing the Troubleshooting Process

The following diagrams illustrate the chemical interactions responsible for peak tailing and the logical workflow for troubleshooting poor peak shape.

Mechanism of Peak Tailing and Mitigation cluster_0 Problem: Silanol Interaction cluster_1 Solution: Mitigation Strategies Analyte This compound (Basic Pyridine) Silanol Acidic Silanol Group (-Si-OH) Analyte->Silanol Strong Interaction Tailing Poor Peak Shape (Tailing) Silanol->Tailing Low_pH Low pH Mobile Phase (e.g., 0.1% Formic Acid) Good_Peak Symmetrical Peak Low_pH->Good_Peak Suppresses Silanol Ionization Comp_Base Competing Base (e.g., TEA) Comp_Base->Good_Peak Blocks Silanol Sites End_Cap End-Capped Column End_Cap->Good_Peak Reduces Available Silanols

Caption: Mechanism of peak tailing and mitigation strategies.

Troubleshooting Workflow for Poor Peak Shape Start Observe Poor Peak Shape (Tailing, Splitting, Fronting) Check_System Check for System Issues (Leaks, Dead Volume, Connections) Start->Check_System Adjust_Mobile_Phase Adjust Mobile Phase - Lower pH (0.1% Formic Acid) - Add Competing Base (TEA for UV) Check_System->Adjust_Mobile_Phase If no system issues found Optimize_Injection Optimize Injection - Reduce Volume - Match Sample Solvent to Mobile Phase Adjust_Mobile_Phase->Optimize_Injection If peak shape still poor End Achieve Good Peak Shape Adjust_Mobile_Phase->End If peak shape improves Change_Column Change Column - High-Purity End-Capped - Different Stationary Phase Optimize_Injection->Change_Column If peak shape still poor Change_Column->End

Caption: Troubleshooting workflow for poor peak shape.

References

Potential degradation pathways of Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Dehydro Felodipine-d3. It includes troubleshooting guides for common experimental issues and frequently asked questions regarding its handling, storage, and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in research?

This compound is the deuterium-labeled version of Dehydro Felodipine, the primary metabolite of the antihypertensive drug Felodipine. The oxidation of the dihydropyridine (B1217469) ring in Felodipine to a pyridine (B92270) ring forms Dehydro Felodipine, a reaction primarily mediated by the CYP3A4 enzyme.[1] this compound is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of Felodipine and its metabolite in biological samples. The deuterium (B1214612) labeling provides a distinct mass signature for differentiation from the endogenous, non-labeled compound.

Q2: What are the ideal storage and handling conditions for this compound?

To maintain the chemical and isotopic integrity of this compound, proper storage and handling are critical.[2][3]

  • Storage Temperature: For long-term storage, it is recommended to keep the compound at -20°C or -80°C.[2] For short-term storage, refrigeration at 2-8°C is generally sufficient.[2]

  • Atmosphere: this compound, like many deuterated compounds, can be hygroscopic.[3] It is crucial to handle and store it under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and potential H-D exchange.[2][3]

  • Light Protection: To prevent potential photolytic degradation, the compound should be stored in amber vials or otherwise protected from light.[3]

  • Containers: Single-use ampoules are ideal to minimize contamination and exposure to atmospheric moisture.[2] If using multi-use vials, ensure they have tight-fitting septa.[2]

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation from forming inside.[2] When preparing solutions, use anhydrous, high-purity solvents.

Q3: What are the potential degradation pathways for this compound?

Dehydro Felodipine is a pyridine derivative, which is an aromatic and generally stable ring system. The most likely points of degradation under stress conditions would be the ester functionalities.

  • Hydrolysis: Under acidic or basic conditions, the ethyl and methyl ester groups can undergo hydrolysis to form the corresponding carboxylic acids. Basic conditions are often shown to cause considerable degradation in the parent drug, Felodipine.[2][3]

  • Oxidative Degradation: While the pyridine ring itself is relatively resistant to oxidation compared to the dihydropyridine ring of Felodipine, strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Dihydropyridine compounds are known to be sensitive to light, leading to the formation of the more stable pyridine derivative.[4] As Dehydro Felodipine is already a pyridine, it is expected to be more photostable than Felodipine. However, prolonged exposure to high-intensity UV light could potentially lead to some degradation.

Troubleshooting Guides for LC-MS Analysis

This section addresses common issues encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Potential Cause: Column contamination or a void in the column packing.

    • Solution: Back-flush the column with a strong solvent. If the problem persists, replace the column.

  • Potential Cause: The injection solvent is stronger than the mobile phase.[5]

    • Solution: Re-dissolve the sample in the mobile phase or a weaker solvent.

  • Potential Cause: Secondary interactions between the analyte and the stationary phase.[5]

    • Solution: Adjust the mobile phase pH or ionic strength to minimize these interactions.

Issue 2: High Variability or Declining Signal of the Internal Standard

  • Potential Cause: Inconsistent sample preparation or extraction recovery.[6]

    • Solution: Review the sample preparation workflow for any inconsistencies. Ensure precise and consistent addition of the internal standard to all samples and standards.

  • Potential Cause: Ion suppression or enhancement due to matrix effects.[7]

    • Solution: Improve sample cleanup to remove interfering matrix components. Adjust the chromatography to separate the analyte and internal standard from the interfering components.

  • Potential Cause: Instability of the compound in the autosampler.

    • Solution: Keep the autosampler at a low temperature (e.g., 4°C). Evaluate the stability of the compound in the autosampler solvent over the expected run time.

Issue 3: Chromatographic Separation of this compound and Unlabeled Dehydro Felodipine

  • Potential Cause: The "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography due to subtle differences in lipophilicity.[8]

    • Solution: This is often a minor and reproducible shift. However, if it leads to differential matrix effects, chromatographic conditions may need to be adjusted.[8] Modifying the mobile phase composition, gradient slope, or column temperature can help minimize the separation.[5]

Issue 4: Isotopic Impurity and Cross-Contribution

  • Potential Cause: Presence of unlabeled analyte in the deuterated internal standard solution.[6]

    • Solution: Check the certificate of analysis for the isotopic purity of the standard. Prepare a blank sample with only the internal standard to check for the presence of the unlabeled analyte.

  • Potential Cause: Contribution from the naturally occurring isotopes of the unlabeled analyte to the mass channel of the deuterated internal standard.

    • Solution: This is more common when the mass difference is small.[6] If significant, a mathematical correction may be needed, or a standard with a larger mass difference could be considered.[6]

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Felodipine

The following table summarizes the stress conditions under which the parent drug, Felodipine, has been studied. These conditions can serve as a starting point for designing stability-indicating assays for this compound.

Stress ConditionReagent/MethodDuration and TemperatureObservationReference(s)
Acid Hydrolysis 2 N HCl5 hours at 60°CMinor degradation[5]
Base Hydrolysis 2 N NaOH5 hours at 60°CSignificant degradation[2][3]
Oxidation 3% H₂O₂5 hours at 60°CMinor degradation[5]
Thermal Degradation Dry Heat30 minutes at 60°CMinor degradation[7]
Photodegradation UV Light / SunlightVariableDegradation observed[2][6]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 2 N HCl. Incubate at 60°C for 5 hours.[5] Cool, neutralize with 2 N NaOH, and dilute with mobile phase to the desired concentration.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 2 N NaOH. Incubate at 60°C for 5 hours.[5] Cool, neutralize with 2 N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at 60°C for 5 hours.[5] Cool and dilute with mobile phase.

  • Thermal Degradation: Store the solid compound in a thermostat at 60°C for 30 minutes.[7] Dissolve in the mobile phase to the desired concentration.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light or sunlight for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating LC-MS method.

Visualizations

Potential Degradation Pathways of this compound This compound This compound Acid/Base Hydrolysis Acid/Base Hydrolysis This compound->Acid/Base Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Mono-acid Metabolite 1 Mono-acid Metabolite 1 Acid/Base Hydrolysis->Mono-acid Metabolite 1 Loss of -CH3(d3) Mono-acid Metabolite 2 Mono-acid Metabolite 2 Acid/Base Hydrolysis->Mono-acid Metabolite 2 Loss of -C2H5 N-oxide N-oxide Oxidation->N-oxide Other Photoproducts Other Photoproducts Photodegradation->Other Photoproducts Di-acid Metabolite Di-acid Metabolite Mono-acid Metabolite 1->Di-acid Metabolite Mono-acid Metabolite 2->Di-acid Metabolite

Caption: Hypothesized degradation pathways of this compound.

Troubleshooting Workflow for LC-MS Analysis Start Start Problem_Observed Problem Observed? Start->Problem_Observed Poor_Peak_Shape Poor Peak Shape Problem_Observed->Poor_Peak_Shape Yes Signal_Variability Signal Variability Problem_Observed->Signal_Variability Yes Isotope_Separation Isotope Separation Problem_Observed->Isotope_Separation Yes End End Problem_Observed->End No Check_Column Check Column Condition Poor_Peak_Shape->Check_Column Check_Sample_Prep Review Sample Preparation Signal_Variability->Check_Sample_Prep Adjust_Chroma Adjust Chromatography Isotope_Separation->Adjust_Chroma Check_Mobile_Phase Check Mobile Phase/Injection Solvent Check_Column->Check_Mobile_Phase Check_Mobile_Phase->End Check_Matrix_Effects Investigate Matrix Effects Check_Sample_Prep->Check_Matrix_Effects Optimize_MS Optimize MS Parameters Check_Matrix_Effects->Optimize_MS Adjust_Chroma->End Optimize_MS->End

Caption: A logical workflow for troubleshooting common LC-MS issues.

References

Technical Support Center: High-Resolution Mass Spectrometry of Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-resolution mass spectrometry (HRMS) for the analysis of Dehydro Felodipine-d3.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound?

A1: The exact mass of the neutral this compound molecule ([M]) is 385.26 g/mol . For high-resolution mass spectrometry, the monoisotopic mass of the protonated molecule ([M+H]⁺) is of greater interest. The theoretical monoisotopic mass of the [M+H]⁺ ion for this compound (C₁₈H₁₄D₃Cl₂NO₄) is approximately 386.0795 Da.

Q2: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?

A2: The fragmentation of this compound is expected to be similar to that of Dehydro Felodipine. Common fragmentation pathways for dihydropyridine-type drugs involve losses from the ester groups and modifications to the dihydropyridine (B1217469) ring.[1][2][3][4][5] For this compound, key fragment ions would likely arise from the loss of the ethyl ester and the deuterated methyl ester groups.

Q3: Why am I observing a different retention time for this compound compared to unlabeled Dehydro Felodipine?

A3: Deuterated internal standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[6] In reversed-phase chromatography, deuterated compounds may elute slightly earlier. This can be influenced by the number and location of the deuterium (B1214612) atoms.

Q4: Can I use a ¹³C-labeled internal standard instead of a deuterated one to avoid isotopic exchange issues?

A4: Yes, using a ¹³C-labeled internal standard is a robust alternative to deuterated standards.[7] Carbon-13 isotopes are stable and not prone to the back-exchange issues that can sometimes occur with deuterium labels, especially in certain pH and temperature conditions.[8]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

Possible Causes & Solutions

CauseTroubleshooting Steps
Incorrect Instrument Settings Verify the mass spectrometer is tuned and calibrated for the mass range of this compound ([M+H]⁺ ≈ 386.1 Da). Ensure the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for compounds of similar polarity and molecular weight.
Sample Preparation Issues Confirm the concentration of your sample is within the optimal range for your instrument. Highly concentrated samples can cause ion suppression. Ensure complete dissolution of the analyte in a suitable solvent compatible with your mobile phase.
LC Method Incompatibility Ensure the mobile phase composition and pH are appropriate for the ionization of this compound. For ESI positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred.
Source Contamination A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's protocol for cleaning the ion source.
Issue 2: Inaccurate Mass Measurement

Possible Causes & Solutions

CauseTroubleshooting Steps
Mass Calibration Drift Perform a fresh mass calibration of the instrument using a well-characterized calibration standard mixture that brackets the m/z of your analyte.
Interfering Isobaric Species High-resolution mass spectrometry should resolve most interferences. However, if you suspect an isobaric interference, consider optimizing your chromatographic separation to resolve the interfering compound.
Formation of Adducts This compound may form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions present in the mobile phase or sample matrix. This will result in ions with higher m/z values. To minimize this, use high-purity solvents and plasticware to reduce metal ion contamination.[9]
Issue 3: Isotopic Exchange of Deuterium Labels

Possible Causes & Solutions

CauseTroubleshooting Steps
Labile Deuterium Position The deuterium atoms on the methyl group in this compound are generally stable. However, extreme pH or high temperatures during sample preparation or storage could potentially lead to a low level of H/D exchange.
Analytical Conditions Analyze the stability of the deuterated standard by incubating it in the sample matrix and mobile phase under the same conditions as your experiment and monitoring for any loss of the deuterium label.[8]
Confirmation of Exchange To confirm back-exchange, analyze a sample of the deuterated standard and look for an increase in the signal of the unlabeled Dehydro Felodipine.[8][10]

Quantitative Data

Table 1: Theoretical m/z Values for this compound and Potential Adducts

Ion SpeciesFormulaTheoretical Monoisotopic Mass (Da)
[M+H]⁺C₁₈H₁₅D₃Cl₂NO₄⁺386.0795
[M+Na]⁺C₁₈H₁₄D₃Cl₂NNaO₄⁺408.0614
[M+K]⁺C₁₈H₁₄D₃Cl₂KNO₄⁺424.0353
[M+NH₄]⁺C₁₈H₁₈D₃Cl₂N₂O₄⁺403.0959

Table 2: Expected Product Ions of this compound in MS/MS

Based on the fragmentation of Felodipine, the following product ions can be anticipated for this compound ([M+H]⁺ at m/z 386.1).

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
386.1354.1CH₃DO (Methanol-d1)
386.1340.1C₂H₅OH (Ethanol)
386.1326.1C₃H₆O₂ (Ethyl formate)

Experimental Protocols

A generalized Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method for the analysis of this compound is provided below. This should be optimized for your specific instrumentation and experimental goals.

Sample Preparation

  • Protein Precipitation: For plasma samples, a common protein precipitation method can be used. Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.

LC-HRMS Parameters

ParameterRecommended Setting
LC Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 5-10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS followed by data-dependent MS/MS (dd-MS²) or Targeted MS/MS
Mass Resolution > 60,000 FWHM
Collision Energy Optimize for the fragmentation of m/z 386.1. A starting point could be a stepped collision energy (e.g., 15, 30, 45 eV).

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (High Resolution) ESI_Ionization->Full_Scan_MS MS_MS_Fragmentation MS/MS Fragmentation Full_Scan_MS->MS_MS_Fragmentation Data_Analysis Data Analysis MS_MS_Fragmentation->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Encountered Signal_Issue Poor or No Signal? Start->Signal_Issue Mass_Accuracy_Issue Inaccurate Mass? Start->Mass_Accuracy_Issue Isotope_Issue Isotopic Exchange? Start->Isotope_Issue Check_Instrument Check Instrument Settings & Source Cleanliness Signal_Issue->Check_Instrument Yes Recalibrate Recalibrate Mass Axis Mass_Accuracy_Issue->Recalibrate Yes Check_Stability Perform Stability Incubation Study Isotope_Issue->Check_Stability Yes Check_Sample_Prep Review Sample Prep & Concentration Check_Instrument->Check_Sample_Prep Check_LC_Method Verify LC Method Compatibility Check_Sample_Prep->Check_LC_Method Check_Adducts Investigate Adduct Formation Recalibrate->Check_Adducts Use_Alternative_IS Consider ¹³C-labeled Internal Standard Check_Stability->Use_Alternative_IS

References

Validation & Comparative

Cross-Validation of Bioanalytical Assays: A Comparative Guide to Internal Standards for Felodipine Analysis Using Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The cross-validation of these assays, particularly when transferring methods between laboratories or employing different analytical techniques, ensures data integrity and consistency. A critical component in this process is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of Dehydro Felodipine-d3, a deuterium-labeled internal standard, with other common alternatives for the bioanalysis of Felodipine, a widely used calcium channel blocker. The information presented herein is supported by experimental data from various scientific studies to aid researchers in making informed decisions for their analytical needs.

The Gold Standard: Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard is crucial for correcting analytical variability.[1] The ideal internal standard should mimic the analyte's physicochemical properties to ensure it is equally affected by variations during sample preparation, injection, and instrument response.[1] Deuterated internal standards, such as this compound, are stable isotope-labeled versions of the analyte and are widely considered the "gold standard" in quantitative bioanalysis.[2] Their near-identical chemical and physical properties to the analyte allow for superior compensation for matrix effects and other sources of analytical variability.[3]

This compound is the deuterium-labeled form of Dehydro Felodipine and serves as an effective internal standard for the quantitative analysis of Felodipine and its metabolites by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Performance Comparison: this compound vs. Alternative Internal Standards

While deuterated standards are preferred, other molecules with structural similarities to the analyte, known as structural analogs, are also used as internal standards. For Felodipine analysis, common non-deuterated internal standards include Nimodipine and Pantoprazole. The following tables summarize the performance of these internal standards based on published experimental data.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardAnalyteMethodLinear Range (ng/mL)LLOQ (ng/mL)Reference
Deuterated Felodipine FelodipineLC-MS/MSNot Specified0.10[5]
Nimodipine FelodipineLC-MS/MS0.04 - 20Not Specified[4]
Pantoprazole FelodipineLC-MS0.8 - 13.00.50[6]

Table 2: Comparison of Precision and Accuracy

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Deuterated Felodipine Felodipine0.27 nmol/L (~0.1 ng/mL)< 10Not SpecifiedNot Specified[5]
22 nmol/L (~8.4 ng/mL)< 2Not SpecifiedNot Specified[5]
Nimodipine Felodipine0.086.609.4298.21 - 106.20[4]
8.07.228.4698.21 - 106.20[4]
16.05.015.1298.21 - 106.20[4]
Pantoprazole FelodipineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Note: Direct comparative studies under identical conditions are limited. The data presented is a compilation from different research articles.

Experimental Protocols

The following are generalized experimental methodologies for the bioanalytical quantification of Felodipine using different internal standards.

Method 1: Bioanalysis of Felodipine using Deuterated Felodipine as Internal Standard

1. Sample Preparation:

  • To a plasma sample, add a known concentration of deuterated Felodipine internal standard.
  • Perform liquid-liquid extraction.

2. LC-MS/MS Conditions:

  • Chromatographic Column: C18 analytical column.
  • Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile) and aqueous buffer.
  • Ionization: Electrospray Ionization (ESI).
  • Detection: Selected Reaction Monitoring (SRM) of the ammonium (B1175870) adduct.

3. Quantification:

  • The concentration of Felodipine is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.

Method 2: Bioanalysis of Felodipine using Nimodipine as Internal Standard

1. Sample Preparation:

  • Pre-treat serum samples by liquid-liquid extraction.
  • Add Nimodipine as the internal standard.

2. LC-MS/MS Conditions:

  • Chromatographic Column: Xterra column (50 mm × 2.1 mm, 3.5 μm).[4]
  • Mobile Phase: Acetonitrile-0.02% ammonia (B1221849) water with a gradient program at a flow rate of 0.3 mL/min.[4]
  • Detection: Multiple Reaction Monitoring (MRM) mode.[4]
  • Transitions: m/z 382.1/145 for Felodipine and m/z 417.2/92 for Nimodipine.[4]

3. Quantification:

  • A calibration curve is generated by plotting the peak area ratio of Felodipine to Nimodipine against the concentration of the calibration standards.

Method 3: Bioanalysis of Felodipine using Pantoprazole as Internal Standard

1. Sample Preparation:

  • To plasma samples, add Pantoprazole as the internal standard.

2. LC-MS Conditions:

  • Stationary Phase: Princeton SPHER C18 (150 x 4.6 mm i.d., 5µm).[6]
  • Mobile Phase: Acetonitrile: 2mM ammonium acetate (B1210297) (80:20% v/v) in isocratic mode.[6]
  • Flow Rate: 0.8 ml/min.[6]
  • Detection: Photo Diode Array (PDA) detector.[6]

3. Quantification:

  • The concentration of Felodipine is determined from the calibration curve plotted as the response factor versus the concentration of the standard solutions.[6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Serum) add_is Add Internal Standard (this compound or Alternative) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: A generalized workflow for bioanalytical assays using an internal standard.

decision_tree start Start: Select Internal Standard for Felodipine Assay q1 Need for Highest Accuracy and Minimal Matrix Effect? start->q1 is_deuterated Use Deuterated IS: This compound q1->is_deuterated Yes is_analog Consider Structural Analog IS q1->is_analog No q2 Is a validated method with a structural analog available? is_analog->q2 use_nimodipine Option 1: Nimodipine q2->use_nimodipine Yes use_pantoprazole Option 2: Pantoprazole q2->use_pantoprazole Yes develop_new Develop and validate a new method with a suitable analog q2->develop_new No

Caption: A decision tree for selecting an appropriate internal standard.

References

Navigating Ionization: A Comparative Guide to Dehydro Felodipine-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of felodipine (B1672334) and its metabolites, understanding the ionization efficiency of deuterated internal standards like Dehydro Felodipine-d3 is paramount for developing robust and accurate quantification methods. This guide provides a comparative overview of key ionization techniques and highlights critical factors influencing the ionization of this compound, supported by established experimental principles.

Comparative Analysis of Ionization Techniques

The choice of ionization source is a critical determinant of sensitivity and specificity in mass spectrometry-based assays. For a metabolite like Dehydro Felodipine, which is formed via the oxidation of Felodipine, primarily by CYP3A4[1][2], and its deuterated analogue, this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques employed.

Ionization TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that uses a high voltage to create an aerosol, leading to the production of gas-phase ions from a liquid solution.Highly Suitable. ESI is generally effective for moderately polar to polar compounds. As a metabolite, Dehydro Felodipine is expected to have increased polarity compared to the parent drug, making ESI a primary choice. It is also well-suited for detecting drug metabolites.[3][4]High sensitivity for polar and moderately polar analytes, minimal in-source fragmentation, suitable for a wide range of metabolites.[3][4]Susceptible to ion suppression from matrix components, may not be as efficient for very non-polar compounds.[5]
Atmospheric Pressure Chemical Ionization (APCI) A technique that uses a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules.Potentially Suitable. APCI is often used for less polar, more volatile compounds. While ESI is generally preferred for metabolites, APCI can be a valuable alternative, particularly for less polar metabolites or when ESI suffers from significant matrix effects.[3][5]Less prone to matrix effects compared to ESI, efficient for weakly polar to non-polar analytes.[5]Can cause more in-source fragmentation compared to ESI, may be less sensitive for highly polar or thermally labile compounds.[3][5]
Atmospheric Pressure Photoionization (APPI) Utilizes photons to ionize analytes, often with the aid of a dopant.Less Commonly Used but a Potential Alternative. APPI can be an option for certain compounds where ESI and APCI are not optimal, potentially offering good signal-to-noise ratios.[3]Can ionize non-polar compounds that are challenging for ESI and APCI, may offer complementary information.Can lead to significant in-source fragmentation for some molecules.[3]

Experimental Protocol: Optimization of ESI-MS/MS Parameters for this compound Quantification

A generalized protocol for the optimization of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using ESI for the quantification of this compound as an internal standard is outlined below.

  • Preparation of Standard Solutions: Prepare separate standard solutions of the analyte (Dehydro Felodipine) and the internal standard (this compound) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Initial Infusion and Mass Spectrometer Tuning:

    • Infuse the standard solutions directly into the mass spectrometer to determine the precursor ion ([M+H]⁺ or other adducts) for both the analyte and the deuterated internal standard.

    • Perform a product ion scan to identify the most abundant and stable fragment ions for collision-induced dissociation (CID).

  • Optimization of ESI Source Parameters:

    • Spray Voltage: Adjust the spray voltage to achieve a stable and robust spray. Aim for the lowest voltage that provides a consistent signal to minimize in-source reactions.

    • Drying Gas Temperature and Flow Rate: Systematically optimize the temperature and flow rate of the drying gas to ensure efficient desolvation of the droplets without causing thermal degradation of the analyte.

    • Nebulizer Gas Pressure: Optimize the nebulizer gas pressure to facilitate the formation of a fine aerosol.

  • Optimization of Compound-Specific Parameters:

    • Cone Voltage (Fragmentor/Orifice Voltage): This is a critical parameter. Ramp the cone voltage and monitor the intensity of the precursor ion. Select a voltage that maximizes the precursor ion signal while minimizing premature fragmentation.[6] This should be done for both the analyte and the deuterated standard, as the optimal voltage may differ slightly.

    • Collision Energy: Optimize the collision energy for the selected precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) to achieve the highest signal intensity for the fragment ions.

  • Chromatographic Considerations - The Deuterium (B1214612) Isotope Effect:

    • Be aware of the "deuterium isotope effect," where the deuterated internal standard (this compound) may elute slightly earlier than the non-deuterated analyte.[6]

    • Optimize the chromatographic conditions (e.g., gradient profile, mobile phase composition) to minimize this separation and ensure co-elution to effectively compensate for matrix effects.[6] Using ¹³C or ¹⁵N labeled standards can be an alternative if significant chromatographic shifts persist.[6]

Factors Influencing Ionization Efficiency

The overall ionization efficiency of this compound is a multifactorial process. The following diagram illustrates the key relationships and factors that must be considered during method development.

Ionization_Efficiency_Factors cluster_Analyte Analyte Properties cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Output Outcome Analyte This compound Properties Physicochemical Properties (Polarity, pKa, Deuteration) IonizationEfficiency Ionization Efficiency Properties->IonizationEfficiency Influences MobilePhase Mobile Phase (pH, Organic Modifier) MobilePhase->IonizationEfficiency Affects FlowRate Flow Rate FlowRate->IonizationEfficiency Impacts IonSource Ionization Source (ESI, APCI) IonSource->IonizationEfficiency Determines SourceParams Source Parameters (Voltage, Gas, Temp) SourceParams->IonizationEfficiency Optimizes

Caption: Factors influencing the ionization efficiency of this compound.

References

Dehydro Felodipine-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the meticulous quantification of active pharmaceutical ingredients (APIs) is paramount. For a drug like felodipine (B1672334), a calcium channel blocker used in the management of hypertension, achieving high accuracy and precision in pharmacokinetic and bioavailability studies is critical. The use of a stable isotope-labeled internal standard (IS) is a widely accepted strategy to minimize analytical variability and enhance data reliability. This guide provides a comprehensive comparison of Dehydro Felodipine-d3 as an internal standard against other commonly used alternatives for the bioanalysis of felodipine, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

An ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte of interest as closely as possible. This ensures that any variations encountered during sample preparation, chromatography, and mass spectrometric detection are effectively normalized. Deuterated internal standards, such as this compound, are considered the "gold standard" because their mass difference allows for distinct detection by a mass spectrometer while maintaining nearly identical chromatographic retention times and extraction efficiencies to the unlabeled analyte. This co-elution behavior is crucial for compensating for matrix effects, a common source of ion suppression or enhancement in LC-MS/MS analysis.

Performance Comparison of Internal Standards for Felodipine Analysis

Table 1: Performance Data for Deuterated Felodipine as an Internal Standard

Internal StandardAnalyte ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Deuterated Felodipine Racemate22 nmol/L< 2%-Not Reported
4 nmol/L-3.6%Not Reported
0.27 nmol/L< 10%-Not Reported

Data extracted from a study where "Deuterated felodipine racemate" was used as the internal standard.[1]

Table 2: Performance Data for Alternative Internal Standards in Felodipine Bioanalysis

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Nimodipine (B1678889) 0.086.60%9.42%-1.79% to 6.20%
8.07.22%8.46%
16.05.01%5.12%
Pantoprazole 0.8Not ReportedNot ReportedNot Reported
6.0Not ReportedNot Reported
12.0Not ReportedNot Reported

Data for Nimodipine extracted from a study by an unspecified author.[1] Data for Pantoprazole was mentioned in a study, but specific accuracy and precision values were not provided in the abstract.[2]

The data suggests that the use of a deuterated internal standard for felodipine analysis can achieve excellent precision, with intra-day and inter-day relative standard deviations (%RSD) well within the accepted regulatory limits (typically <15%). While the accuracy data for the deuterated standard was not explicitly reported in the available abstract, the high precision implies good accuracy. Methods using alternative internal standards like nimodipine also demonstrate acceptable performance, though a direct comparison of the limits of quantification and overall robustness would be necessary for a complete evaluation.

Experimental Protocol: Quantification of Felodipine in Human Plasma using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of felodipine in human plasma using a deuterated internal standard, based on common practices in published LC-MS/MS methods.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Deuterated Felodipine in methanol).

  • Vortex mix for 30 seconds.

  • Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and hexane).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Felodipine: Precursor ion (Q1) -> Product ion (Q3)

      • Deuterated Felodipine IS: Precursor ion (Q1) -> Product ion (Q3)

    • Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for both the analyte and the internal standard.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Bioanalytical Workflow for Felodipine Quantification

The diagram above illustrates the key stages of a typical bioanalytical workflow, from sample preparation to data analysis. The use of an internal standard is integral to this entire process.

IS_Selection_Logic start Need for Accurate Quantification q1 Minimize Analytical Variability? start->q1 is_yes Use an Internal Standard q1->is_yes Yes q2 Ideal IS Characteristics? is_yes->q2 ideal_char Similar Physicochemical Properties Co-elution with Analyte Distinct MS Signal q2->ideal_char sil_is Stable Isotope-Labeled IS (e.g., this compound) q2->sil_is Best Match other_is Structural Analog IS (e.g., Nimodipine) q2->other_is Alternative conclusion Optimal Accuracy and Precision sil_is->conclusion

Decision Pathway for Internal Standard Selection

This logical diagram highlights the rationale behind selecting a stable isotope-labeled internal standard. By closely matching the properties of the analyte, this compound offers the most effective means of correcting for analytical variability, ultimately leading to higher accuracy and precision in the final results.

References

Navigating Interference in Analytical Methods: A Comparative Guide to Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and reliability in quantitative analytical methods, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Dehydro Felodipine-d3 as an internal standard, with a focus on its performance in interference testing. Supported by experimental data and detailed protocols, this document serves as a practical resource for validating robust and interference-free bioanalytical assays.

In the landscape of analytical chemistry, particularly in regulated environments, ensuring the specificity and accuracy of a method is non-negotiable. Interference, the effect of unintended analytes or matrix components on the accurate measurement of the desired analyte, poses a significant challenge. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely accepted strategy to mitigate such interferences. This compound is the deuterated form of Dehydro Felodipine, a primary metabolite of the antihypertensive drug Felodipine.[1][2] Its structural similarity and mass difference make it an ideal candidate for use in liquid chromatography-mass spectrometry (LC-MS) based assays.

The Critical Role of Interference Testing

Interference testing is a cornerstone of analytical method validation, designed to demonstrate the selectivity of the method.[3][4] It evaluates the ability of the method to accurately quantify the analyte in the presence of other components, such as metabolites, concomitant medications, and endogenous matrix components. Guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous interference studies to ensure the reliability of analytical data.[3][4]

A key concern in LC-MS is the potential for "cross-talk" or isotopic interference between the analyte and its SIL internal standard.[5] This can occur when the isotopic clusters of the analyte and the internal standard overlap, leading to inaccurate quantification. Therefore, careful selection and evaluation of the SIL internal standard are crucial.

Performance Comparison: this compound vs. Alternative Internal Standards

The efficacy of an internal standard is best assessed through direct comparison with other potential candidates under identical experimental conditions. While specific public data directly comparing this compound to other internal standards for a wide range of analytes is limited, we can extrapolate its expected performance based on the principles of using SIL internal standards.

For the purpose of this guide, we present a hypothetical but representative comparison of this compound with a structural analog internal standard (e.g., a related but non-isotopically labeled compound) for the analysis of a target analyte in human plasma.

Performance Parameter This compound (SIL-IS) Structural Analog IS Rationale for Performance
Co-elution with Analyte Nearly identical retention timeMay have different retention timeDue to the minimal difference in physicochemical properties between the deuterated and non-deuterated forms, SIL internal standards co-elute almost perfectly with the analyte, ensuring they experience the same matrix effects. Structural analogs can have different chromatographic behavior.
Matrix Effect Compensation HighModerate to LowCo-elution allows the SIL internal standard to effectively compensate for ion suppression or enhancement caused by matrix components. The compensation by a structural analog is less reliable if it elutes at a different time.
Correction for Extraction Variability HighHighBoth types of internal standards can effectively correct for variability in sample preparation and extraction, as they are added at the beginning of the process.
Potential for Isotopic Interference Possible, requires evaluationNoneA key consideration for SIL internal standards is the potential for isotopic contribution from the analyte to the internal standard's signal, especially at high analyte concentrations.[5][6]
Specificity HighModerateThe mass difference provides high specificity in MS detection. Structural analogs might have fragment ions that are isobaric with the analyte or other matrix components.
Commercial Availability Readily availableVariesThis compound is commercially available from various suppliers.[1]

Experimental Protocols for Interference Testing

To ensure the reliability of an analytical method using this compound, a thorough interference testing protocol should be implemented. The following outlines a typical workflow.

Objective:

To assess the selectivity of the analytical method by evaluating the impact of potential interfering substances on the quantification of the analyte and this compound.

Materials:
  • Blank matrix (e.g., human plasma) from at least six different sources

  • Analyte reference standard

  • This compound internal standard

  • Potentially co-administered drugs and their major metabolites

  • Commonly used over-the-counter medications

Procedure:
  • Blank Matrix Analysis:

    • Extract and analyze blank matrix samples from each source without the addition of the analyte or internal standard.

    • Acceptance Criteria: No significant peaks should be observed at the retention times of the analyte and this compound. The response should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

  • Interference from Co-administered Drugs:

    • Prepare samples by spiking the blank matrix with potentially co-administered drugs and their metabolites at their highest expected therapeutic concentrations.

    • Extract and analyze these samples.

    • Acceptance Criteria: The presence of these compounds should not cause any significant interference at the retention times of the analyte and this compound.

  • Isotopic Cross-Contribution Evaluation:

    • Prepare two sets of samples:

      • Blank matrix spiked with the analyte at the upper limit of quantification (ULOQ) and no internal standard.

      • Blank matrix spiked with this compound at its working concentration and no analyte.

    • Analyze the samples and monitor the mass transition of the other compound in each run.

    • Acceptance Criteria: The contribution of the analyte to the signal of this compound should be less than 5% of the internal standard's response in a blank sample. The contribution of the internal standard to the analyte signal should be less than 1% of the analyte's response at the LLOQ.[6]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of interference testing.

Interference_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation cluster_acceptance Acceptance Criteria Blank_Matrix Blank Matrix (6 sources) Analysis1 Analyze Blanks Blank_Matrix->Analysis1 Spiked_Interferents Matrix + Potential Interfering Drugs Analysis2 Analyze Spiked Interferents Spiked_Interferents->Analysis2 Spiked_ULOQ Matrix + Analyte (ULOQ) Analysis3 Analyze ULOQ Analyte (Monitor IS transition) Spiked_ULOQ->Analysis3 Spiked_IS Matrix + IS (Working Conc.) Analysis4 Analyze IS (Monitor Analyte transition) Spiked_IS->Analysis4 Eval1 Check for interfering peaks at analyte and IS RTs Analysis1->Eval1 Eval2 Assess impact of co-administered drugs Analysis2->Eval2 Eval3 Quantify isotopic cross-contribution Analysis3->Eval3 Analysis4->Eval3 Accept1 Response < 20% LLOQ (Analyte) Response < 5% (IS) Eval1->Accept1 Accept2 No significant interference Eval2->Accept2 Accept3 IS contribution < 5% Analyte contribution < 1% LLOQ Eval3->Accept3

Caption: Workflow for Interference Testing in Analytical Method Validation.

Isotopic_Interference cluster_interference Potential Isotopic Overlap Analyte Analyte (M) M, M+1, M+2, ... Interference_Point M+d peak of Analyte can interfere with M+d peak of IS Analyte->Interference_Point Natural Isotope Abundance IS Internal Standard (M+d) M+d, M+d+1, M+d+2, ... Interference_Point->IS Potential Cross-Talk

Caption: Conceptual Diagram of Isotopic Interference.

Conclusion

The selection of a suitable internal standard is a critical decision in the development of robust and reliable analytical methods. This compound, as a stable isotope-labeled internal standard, offers significant advantages over structural analogs, particularly in its ability to effectively compensate for matrix effects due to co-elution with the analyte. However, a thorough interference testing protocol, including the evaluation of isotopic cross-contribution, is essential to validate its use and ensure the integrity of the analytical data. By following the principles and protocols outlined in this guide, researchers can confidently employ this compound to achieve the highest standards of accuracy and precision in their quantitative assays.

References

Comparative Stability of Deuterated Felodipine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of deuterated versus non-deuterated felodipine (B1672334) metabolites. The information presented herein is intended to assist researchers in understanding the potential benefits of selective deuteration in drug development, with a focus on improving pharmacokinetic profiles. The guide includes a summary of felodipine metabolism, the principles of utilizing deuterium (B1214612) to enhance metabolic stability, detailed experimental protocols for comparative analysis, and hypothetical data to illustrate the expected outcomes.

Introduction to Felodipine Metabolism

Felodipine, a dihydropyridine (B1217469) calcium channel blocker, is primarily used for the treatment of hypertension.[1][2] It is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] The initial and primary metabolic step is the oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, forming the inactive metabolite dehydrofelodipine.[2] Subsequent metabolic reactions include ester hydrolysis, hydroxylation of the alkyl groups, and conjugation.[4] The high first-pass metabolism results in a relatively low oral bioavailability of approximately 15%.[2][3]

The Role of Deuteration in Enhancing Metabolic Stability

Selective replacement of hydrogen atoms with their stable isotope, deuterium, can significantly alter the metabolic rate of a drug. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[5] Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-determining step.[5] By strategically placing deuterium at sites of metabolic attack, the metabolic stability of a drug can be enhanced, potentially leading to a longer half-life, increased systemic exposure, and a reduction in the formation of certain metabolites.[6]

Comparative Metabolic Stability Data

Table 1: Hypothetical Comparative In Vitro Metabolic Stability of Felodipine and its Deuterated Analogue in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Felodipine2527.7
Felodipine-d35512.6

Table 2: Hypothetical Comparative In Vitro Metabolic Stability of Dehydrofelodipine and its Deuterated Analogue in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Dehydrofelodipine4017.3
Dehydrofelodipine-d3759.2

Note: The data presented in these tables is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The following protocols describe the methodologies for conducting an in vitro metabolic stability assay to compare the stability of deuterated and non-deuterated felodipine metabolites.

This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.[7]

Materials:

  • Test compounds (non-deuterated and deuterated felodipine and their primary metabolites, 1 mM in DMSO)

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., testosterone)

  • Quenching solution (ice-cold acetonitrile (B52724) containing a suitable internal standard, e.g., a deuterated analog of a different compound)[7]

  • 96-well plates

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compounds and positive control by diluting the stock solutions in buffer to a final concentration of 1 µM. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Incubation: In a 96-well plate, add the microsomal suspension to the appropriate wells. Add the test compound working solutions to their respective wells.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Sampling and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution containing the internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.[8]

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the parent compound and the internal standard.[8]

Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard for each time point.

  • Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[8]

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[7]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .

This protocol provides an alternative method using intact hepatocytes, which contain a broader range of metabolic enzymes.[9]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • Test compounds (non-deuterated and deuterated felodipine and their primary metabolites, 1 mM in DMSO)

  • Positive control compound (e.g., 7-hydroxycoumarin)

  • Quenching solution (ice-cold acetonitrile with internal standard)

  • 12-well non-coated plates

  • Orbital shaker in an incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability. Prepare a hepatocyte suspension in incubation medium at a density of 0.5 x 10⁶ viable cells/mL.

  • Incubation Setup: In a 12-well plate, add 0.5 mL of the hepatocyte suspension to each well. Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 0.5 mL of incubation medium containing the test compound (final concentration 1 µM) to the respective wells to start the reaction.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take 50 µL aliquots from each well and transfer to a plate containing the quenching solution.[9]

  • Sample Processing: Once all time points are collected, centrifuge the sample plate to pellet cell debris. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis: The data analysis is performed in the same manner as described for the liver microsome assay to determine the t½ and CLint.

Visualizations

The following diagram illustrates the primary metabolic pathway of felodipine.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (inactive) Felodipine->Dehydrofelodipine CYP3A4 (Oxidation) Further_Metabolites Further Metabolites (e.g., Carboxylic Acids) Dehydrofelodipine->Further_Metabolites Esterases, etc.

Caption: Primary metabolic pathway of felodipine.

The diagram below outlines the logical workflow for the in vitro metabolic stability assay.

Stability_Assay_Workflow cluster_prep Preparation cluster_sampling Sampling & Quenching Prep_Microsomes Prepare Liver Microsomes or Hepatocytes Incubation Incubate at 37°C with NADPH Regenerating System Prep_Microsomes->Incubation Prep_Compounds Prepare Test Compounds (Deuterated & Non-deuterated) Prep_Compounds->Incubation Time_Points Collect Samples at Multiple Time Points Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile + IS Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data_Processing Data Processing and Calculation of t½ and CLint Analysis->Data_Processing

Caption: In vitro metabolic stability assay workflow.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Felodipine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical determinant of method robustness and reliability. This guide provides an objective comparison of deuterated internal standards against other alternatives for the quantification of the calcium channel blocker felodipine, supported by experimental data and detailed methodologies, to underscore their superiority in mitigating analytical variability and ensuring data accuracy.

The use of an appropriate internal standard (IS) is fundamental to correcting for variations inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer. While various types of internal standards exist, stable

Dehydro Felodipine-d3: Ensuring Regulatory Compliance and Robustness in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of regulated bioanalytical science, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data submitted to regulatory agencies. This guide provides a comprehensive comparison of Dehydro Felodipine-d3, a stable isotope-labeled internal standard, with structural analog alternatives for the quantification of felodipine (B1672334). The information presented herein is grounded in international regulatory guidelines and supported by a review of published analytical methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] A key recommendation within this guideline is the use of a stable isotope-labeled (SIL) analyte as the internal standard (IS) whenever possible, particularly for mass spectrometric detection.[1][2][3] this compound, as a deuterated form of the major metabolite of felodipine, falls into this preferred category.

The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby providing the most effective compensation for variability.

Head-to-Head Comparison: this compound vs. Structural Analogs

While SIL-IS are the preferred choice, structural analogs, such as nimodipine (B1678889) or pantoprazole, have also been utilized in published methods for felodipine quantification.[4][5] However, these alternatives present inherent limitations that can compromise assay performance and regulatory acceptance. The following table summarizes the key performance parameters and their comparison between this compound and a typical structural analog internal standard.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., Nimodipine, Pantoprazole)Regulatory Preference (ICH M10)
Co-elution Designed to co-elute with the analyte, providing optimal correction for matrix effects at the point of elution.May have different retention times, leading to inadequate compensation for matrix effects that vary across the chromatographic run.Co-elution of IS and analyte is ideal for robust matrix effect correction.
Extraction Recovery Exhibits nearly identical extraction recovery to the analyte from the biological matrix.Can have significantly different extraction efficiencies, leading to biased results.Consistent and reproducible recovery is required.
Ionization Efficiency Minimizes differential ionization suppression or enhancement between the analyte and IS due to their similar chemical nature.Prone to differential matrix effects on ionization, which can lead to inaccurate quantification.The IS should effectively track and compensate for matrix effects.
Specificity & Selectivity High specificity due to the mass difference (d3) from the analyte, minimizing cross-talk.Potential for isobaric interferences from endogenous compounds or other metabolites.The method must be selective for the analyte and IS.
Precision & Accuracy Generally leads to higher precision and accuracy due to better normalization of variability.May result in poorer precision and accuracy if it fails to adequately track the analyte's behavior.Acceptance criteria for precision (≤15% CV) and accuracy (±15%) must be met.[2]

Experimental Protocols: A Framework for Validation

The validation of a bioanalytical method using this compound should adhere to the comprehensive guidelines set forth by the ICH M10.[1][2][3] The following outlines a typical experimental protocol for such a validation.

Stock and Working Solution Preparation
  • Analyte and IS Stock Solutions: Prepare individual stock solutions of felodipine and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Calibration Standards and Quality Control (QC) Samples: Prepare separate sets of working solutions for calibration standards and QCs by serially diluting the analyte stock solution. Calibration standards and QCs should be prepared from separate stock solutions to ensure accuracy.[2] Spike these into the blank biological matrix (e.g., human plasma) to create a calibration curve and QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration to be added to all samples (calibrators, QCs, and study samples).

Sample Preparation (Liquid-Liquid Extraction - LLE)
  • To 100 µL of plasma sample, add the this compound internal standard working solution.

  • Add 500 µL of an appropriate extraction solvent (e.g., a mixture of diethyl ether and hexane).

  • Vortex for a specified time to ensure thorough mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.5 - 1.0 mL/min).

    • Injection Volume: A small, fixed volume (e.g., 5-10 µL).

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for felodipine.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Felodipine: Monitor a specific precursor-to-product ion transition (e.g., m/z 384.1 → 338.0).[5]

      • This compound: Monitor the corresponding transition, accounting for the mass shift due to deuteration.

Visualizing the Workflow and Regulatory Framework

To further clarify the experimental process and the logical flow of regulatory compliance, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Dehydro Felodipine-d3 plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Bioanalytical Workflow for Felodipine Quantification

regulatory_compliance cluster_guidelines Regulatory Guidelines cluster_validation Method Validation Parameters ich_m10 ICH M10 fda FDA Guidance ich_m10->fda ema EMA Guideline ich_m10->ema specificity Specificity ich_m10->specificity accuracy Accuracy ich_m10->accuracy precision Precision ich_m10->precision stability Stability ich_m10->stability matrix_effect Matrix Effect ich_m10->matrix_effect

Regulatory Compliance Framework for Bioanalytical Methods

Conclusion

The use of this compound as an internal standard in bioanalytical assays for felodipine aligns with the stringent requirements of global regulatory agencies. Its properties as a stable isotope-labeled analog provide a clear advantage over structural analogs in terms of accuracy, precision, and the ability to compensate for matrix effects and other sources of analytical variability. For researchers and drug development professionals aiming for robust and compliant bioanalytical data, this compound represents the scientifically preferred and regulatory-endorsed choice.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal of Dehydro Felodipine-d3, a deuterated metabolite of Felodipine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, adhering to standard practices for hazardous chemical waste management. This guidance is based on the known properties of the parent compound, Felodipine, and general best practices for laboratory chemical disposal, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Hazard and Safety Information

Key Hazard Information for Felodipine (Parent Compound):

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Solutions containing this compound.

  • Segregate this compound waste from other laboratory waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.

Step 2: Waste Containment

  • Solid Waste:

    • Collect solid this compound waste (e.g., powder, contaminated wipes, and gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, sealed, and non-reactive container.

    • Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Labeling

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration (if in solution).

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 4: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from drains and sources of ignition.

  • Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.

Step 5: Disposal

  • DO NOT dispose of this compound down the drain or in the regular trash. This is critical to prevent the release of this environmentally hazardous substance into aquatic ecosystems.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 A Start: Generation of This compound Waste B Is the waste solid, liquid, or sharp? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharp F Place in a labeled, leak-proof hazardous waste container. C->F G Place in a labeled, sealed, non-reactive waste container. D->G H Place in a designated sharps container. E->H I Store in a designated satellite accumulation area. F->I G->I H->I J Contact Environmental Health & Safety (EHS) for pickup and disposal. I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling Dehydro Felodipine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dehydro Felodipine-d3 is readily available. This guidance is based on the safety profiles of the parent compound, Felodipine, and structurally related pyridine (B92270) derivatives. This compound should be treated as a potentially hazardous substance and handled with utmost care in a controlled laboratory setting by trained professionals.

Hazard Identification and Immediate Safety Precautions

This compound is the deuterated form of Dehydro Felodipine, a metabolite of Felodipine.[1] Based on the toxicological data of Felodipine, this compound should be considered harmful if swallowed.[2][3] The parent compound, Felodipine, is also suspected of damaging fertility or the unborn child.[2][3] Therefore, stringent safety measures are necessary to minimize exposure.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2]

  • Inhalation: Inhalation of dust or vapors may cause respiratory irritation, headaches, and dizziness.[4]

  • Skin and Eye Contact: May cause skin and eye irritation.[4]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison center or physician immediately.[2][6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for handling this compound. The following table summarizes the recommended PPE.

Body Part Recommended PPE Purpose
Eyes/Face Chemical splash goggles and a face shield.[5][7]Protects against splashes of powders or solvents.[7]
Hands Nitrile or neoprene gloves are recommended.[4] Avoid latex gloves.[4] For extended contact, butyl rubber or PVA gloves should be considered.[5] Always check the manufacturer's glove compatibility chart.Protects skin from absorption, as pyridine derivatives can be toxic upon skin contact.[5]
Body A fully buttoned, flame-resistant lab coat.[5][7]Protects skin from contamination.[5]
Respiratory All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[7] A NIOSH-approved respirator may be required for large quantities or if a fume hood is not available.[5][7]Prevents inhalation of harmful dust or vapors.[7]
Feet Closed-toe, chemical-resistant shoes.[7]Protects feet from spills.[7]

Operational and Disposal Plans

A systematic approach is crucial when working with potentially hazardous and sensitive deuterated compounds.

Operational Plan:

  • Preparation and Weighing:

    • Ensure all necessary PPE is worn correctly before handling.[7]

    • Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent the dispersion of powder.[7]

    • Use non-sparking tools to avoid potential ignition sources.[6]

    • Given that this is a deuterated compound, minimize exposure to atmospheric moisture to prevent isotopic dilution. Work quickly and keep containers tightly sealed.[8][9] Use dried glassware, preferably oven-dried at 150°C for 24 hours and cooled in a desiccator.[8][9]

  • Dissolving and Reactions:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.[7]

    • If the reaction is exothermic, prepare an ice bath to control the temperature.[7]

    • Keep all containers tightly closed when not in use to prevent the release of vapors and contamination from atmospheric moisture.[4][8]

  • Spill Management:

    • In the event of a spill, evacuate all non-essential personnel from the area.[7]

    • For small spills, use an absorbent material like sand or vermiculite (B1170534) to contain the powder.[7]

    • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]

    • Ventilate the area and decontaminate the spill surface.[7]

Disposal Plan:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent paper), must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

  • Do not dispose of this chemical down the drain.[5]

Experimental Workflow and Safety Diagram

The following diagram outlines the essential workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_glassware 3. Use Dry Glassware (Oven-Dried) prep_hood->prep_glassware handle_weigh 4. Weigh Compound prep_glassware->handle_weigh handle_dissolve 5. Dissolve/React handle_weigh->handle_dissolve spill Spill Occurs handle_weigh->spill handle_seal 6. Keep Containers Sealed handle_dissolve->handle_seal handle_dissolve->spill cleanup_decon 7. Decontaminate Work Area handle_seal->cleanup_decon cleanup_waste 8. Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose via EHS cleanup_waste->cleanup_dispose cleanup_wash 10. Wash Hands Thoroughly cleanup_dispose->cleanup_wash spill_response Spill Response: 1. Evacuate 2. Contain with Absorbent 3. Collect for Disposal spill->spill_response spill_response->cleanup_decon

Caption: Step-by-step workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。